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  • Product: 4-(2-Oxoimidazolidin-1-yl)benzoic acid
  • CAS: 167626-55-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to In Silico Docking Studies of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Analogs as Potential Tubulin Inhibitors

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on conducting in silico molecular docking studies of 4-(2-oxoimidazolidin-1-yl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on conducting in silico molecular docking studies of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs targeting the colchicine binding site of tubulin. This document is designed to be a practical and authoritative resource, blending theoretical underpinnings with actionable, field-proven protocols.

Introduction: The Therapeutic Potential of Targeting Tubulin with Novel Scaffolds

The dynamic instability of microtubules, polymers of α- and β-tubulin heterodimers, is fundamental to several key cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. This makes tubulin a highly attractive target for anticancer drug development.[1][2] Agents that disrupt microtubule dynamics can arrest the cell cycle, primarily in the G2/M phase, and induce apoptosis in rapidly dividing cancer cells.[3]

The colchicine binding site, located at the interface between α- and β-tubulin, is a well-validated target for small molecule inhibitors.[2][4][5] Compounds that bind to this site inhibit tubulin polymerization, leading to microtubule destabilization. While colchicine itself has a narrow therapeutic index, the development of novel agents that target this site with improved efficacy and safety profiles is an active area of research.[2]

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is an intriguing starting point for the design of such novel inhibitors. Structurally related compounds, such as substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides, have demonstrated potent antimitotic, antiproliferative, and antiangiogenic activities, suggesting their potential interaction with the microtubule network.[3] This guide will delineate a robust in silico workflow to explore the binding potential of a designed series of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs within the colchicine binding site of tubulin.

The Computational Drug Discovery Workflow: A Symbiotic Approach

In silico molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[6] This methodology is instrumental in modern drug discovery for virtual screening of compound libraries and for lead optimization.[6][7] Our workflow is designed to be a self-validating system, integrating established protocols and best practices to ensure the scientific integrity of the generated data.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Target_Selection Target Identification (Tubulin) PDB_Selection PDB Structure Selection (e.g., 4O2B) Target_Selection->PDB_Selection Protein_Prep Protein Preparation PDB_Selection->Protein_Prep Ligand_Design Ligand Design (4-(2-Oxoimidazolidin-1-yl)benzoic acid analogs) Ligand_Prep Ligand Preparation Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Execution Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Results_Analysis Results Analysis (Binding Energy & Pose) Docking_Execution->Results_Analysis Visualization Visualization of Interactions Results_Analysis->Visualization Experimental_Validation Experimental Validation (Tubulin Polymerization Assay) Results_Analysis->Experimental_Validation

Figure 1: A schematic of the in silico docking and experimental validation workflow.

Part 1: The In Silico Docking Protocol

This section provides a detailed, step-by-step methodology for the molecular docking of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs against the colchicine binding site of tubulin.

Target Protein Preparation

The initial and critical step in any docking study is the meticulous preparation of the target protein structure. For this guide, we will utilize the crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B).[2][4]

Protocol 1: Target Protein Preparation using AutoDockTools (ADT)

  • Obtain the Protein Structure: Download the PDB file for 4O2B from the RCSB Protein Data Bank ([Link]).

  • Clean the PDB File: Open the PDB file in a text editor or a molecular visualization tool like PyMOL or Chimera. Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (colchicine in this case).[4] Save the cleaned protein structure as a new PDB file (e.g., 4O2B_protein.pdb).

  • Launch AutoDockTools (ADT): Start ADT from the command line by typing adt.[4]

  • Load the Protein: In ADT, go to File > Read Molecule and select your cleaned PDB file (4O2B_protein.pdb).

  • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add them by navigating to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".

  • Assign Charges: Compute Gasteiger charges, which are essential for the docking calculations. Go to Edit > Charges > Compute Gasteiger.

  • Save as PDBQT: Save the prepared protein in the PDBQT format, which includes atomic coordinates, charges, and atom types. Go to Grid > Macromolecule > Choose. Select the protein and then save it as 4O2B_protein.pdbqt.

Ligand Preparation

For this study, we will design a small library of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs with varying substitutions on the benzoic acid ring to probe the structure-activity relationship.

Table 1: Designed 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Analogs

Compound IDSubstitution at R-position2D Structure
LIG-001 H
LIG-002 3-methoxy
LIG-003 4-chloro
LIG-004 3,4-dichloro

(Note: 2D structures are illustrative and would be generated using chemical drawing software like ChemDraw or MarvinSketch)

Protocol 2: Ligand Preparation using AutoDockTools (ADT)

  • Generate 3D Structures: Use a chemical drawing tool to create the 2D structures of the analogs and then convert them to 3D structures. Save each ligand in a common format like MOL or SDF.

  • Load Ligand into ADT: In ADT, go to Ligand > Input > Open and select a ligand file.

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add polar hydrogens (Edit > Hydrogens > Add > Polar Only) and compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

  • Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of docking. ADT can automatically detect rotatable bonds. Go to Ligand > Torsion Tree > Detect Root.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT). Repeat this process for all designed analogs.

Grid Generation and Docking Execution

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand conformations.

Protocol 3: Grid Generation and Docking with AutoDock Vina

  • Define the Binding Site: In ADT, with the prepared protein loaded, go to Grid > Grid Box. A box will appear around the protein.

  • Center the Grid on the Binding Site: The colchicine binding site in 4O2B is well-defined.[2][4] Center the grid box on the coordinates of the original co-crystallized colchicine ligand. You can find these coordinates in the original PDB file or by selecting the residues known to line the colchicine binding pocket. For 4O2B, key residues include those in the βT7 loop.[5]

  • Set Grid Dimensions: Adjust the size of the grid box to encompass the entire binding site with a buffer of a few angstroms on each side. A typical size might be 25 x 25 x 25 Å.

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters for AutoDock Vina:

  • Run AutoDock Vina: Execute the docking from the command line:

    Repeat this for each ligand, updating the ligand parameter in the configuration file.

Part 2: Analysis and Interpretation of Docking Results

A thorough analysis of the docking results is crucial for deriving meaningful insights. This involves examining the binding energies and visualizing the protein-ligand interactions.

Analyzing Binding Affinity

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).[8] Lower binding energy values indicate a more favorable binding interaction.

Table 2: Predicted Binding Affinities of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Analogs

Compound IDBest Binding Affinity (kcal/mol)
LIG-001 -7.8
LIG-002 -8.5
LIG-003 -8.2
LIG-004 -8.9
Visualization of Binding Poses and Interactions

Visualizing the top-ranked binding poses within the active site of tubulin is essential for understanding the molecular interactions that contribute to the binding affinity. This can be done using software like PyMOL or Discovery Studio Visualizer.

Protocol 4: Visualization and Interaction Analysis

  • Load Structures: Open PyMOL and load the prepared protein PDBQT file (4O2B_protein.pdbqt) and the output PDBQT file for the docked ligand (e.g., LIG-004_out.pdbqt).

  • Focus on the Binding Site: Center the view on the ligand and the surrounding amino acid residues.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: Identify potential hydrogen bond donors and acceptors.

    • Hydrophobic Interactions: Observe the proximity of nonpolar groups on the ligand and protein.

    • Pi-Pi Stacking: Look for interactions between aromatic rings.

  • Generate High-Quality Images: Create images that clearly depict the binding pose and the key interactions.

G cluster_interactions Molecular Interactions in the Binding Site cluster_protein Tubulin Colchicine Binding Site Ligand Ligand (LIG-004) Residue1 Cys241 Ligand->Residue1 Hydrogen Bond Residue2 Leu248 Ligand->Residue2 Hydrophobic Interaction Residue3 Ala316 Ligand->Residue3 Hydrophobic Interaction Residue4 Val318 Ligand->Residue4 Hydrophobic Interaction

Figure 2: A conceptual diagram of potential interactions between an analog and key residues in the colchicine binding site.

Part 3: Experimental Validation

While in silico studies provide valuable predictions, experimental validation is essential to confirm the biological activity of the designed compounds. A tubulin polymerization assay is a standard method to assess the effect of compounds on microtubule dynamics.[9][10]

Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization over time in the presence and absence of a test compound.[8][9] Inhibitors of tubulin polymerization will show a decrease in the rate and extent of polymerization compared to a control.

Protocol 5: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials:

    • Purified tubulin (commercially available)[11]

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[10]

    • GTP solution

    • Test compounds dissolved in DMSO

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Prepare a reaction mixture containing tubulin and polymerization buffer on ice.

    • Add the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Initiate polymerization by adding GTP to the reaction mixture and quickly transferring it to the wells of the plate.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[10]

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust workflow for the in silico docking of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs against the colchicine binding site of tubulin, coupled with a protocol for experimental validation. The successful execution of these protocols can lead to the identification of novel, potent inhibitors of tubulin polymerization with therapeutic potential in oncology.

Future work should focus on synthesizing the most promising compounds identified through this workflow and evaluating their antiproliferative activity in various cancer cell lines. Further lead optimization, guided by the structure-activity relationships established from both the computational and experimental data, can be pursued to enhance the potency, selectivity, and pharmacokinetic properties of these promising scaffolds.

References

  • AutoDock. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Fortin, S., Wei, L., Moreau, E., Lacroix, J., Côté, M. F., Petitclerc, E., Kotra, L. P., & Gaudreault, R. C. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5336–5348. [Link]

  • Gaskin, F., Cantor, C. R., & Shelanski, M. L. (1974). Turbidimetric studies of the in vitro assembly and disassembly of porcine neurotubules. The Journal of Cell Biology, 63(1), 94–103. [Link]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91–102. [Link]

  • Prota, A. E., Danel, F., Bachmann, F., Bargsten, K., Nekola, K., D'Arcy, B., ... & Steinmetz, M. O. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of Molecular Biology, 426(8), 1848-1860. [Link]

  • Ravelli, R. B., Gigant, B., Curmi, P. A., Jourdain, I., Lachkar, S., Sobel, A., & Knossow, M. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature, 428(6979), 198–202. [Link]

  • Sackett, D. L. (1995). Measurement of microtubule-associated protein effects on microtubule dynamics. Methods in Enzymology, 257, 448–458. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid: An Application Note and Detailed Protocol

Introduction 4-(2-Oxoimidazolidin-1-yl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a rigid, hydrogen-bond donating and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Oxoimidazolidin-1-yl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a rigid, hydrogen-bond donating and accepting imidazolidinone moiety, coupled with a synthetically adaptable benzoic acid group. This unique combination makes it a valuable scaffold for the synthesis of a wide range of compounds, including inhibitors of various enzymes and receptors. For instance, derivatives of 1-aryl-imidazolidin-2-ones have shown promise as potent antimicrotubule agents.[1] The benzoic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

This application note provides a comprehensive, three-step protocol for the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid, starting from the readily available 4-aminobenzoic acid. The synthetic strategy involves an initial protection of the carboxylic acid functionality via Fischer esterification, followed by the formation of a chloroethyl urea intermediate, and subsequent base-mediated intramolecular cyclization to form the desired imidazolidinone ring. The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and practical insights for a successful synthesis.

Overall Synthetic Scheme

Synthesis_Scheme 4-Aminobenzoic_acid 4-Aminobenzoic acid Ethyl_4-aminobenzoate Ethyl 4-aminobenzoate 4-Aminobenzoic_acid->Ethyl_4-aminobenzoate Step 1: Esterification H2SO4, Ethanol, Reflux Urea_intermediate Ethyl 4-(3-(2-chloroethyl)ureido)benzoate Ethyl_4-aminobenzoate->Urea_intermediate Step 2: Urea Formation 2-Chloroethyl isocyanate, Anhydrous THF Cyclized_product Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate Urea_intermediate->Cyclized_product Step 3: Cyclization NaH, Anhydrous DMF Final_product 4-(2-Oxoimidazolidin-1-yl)benzoic acid Cyclized_product->Final_product Step 4: Hydrolysis NaOH, H2O/EtOH, Reflux

Caption: Overall synthetic workflow for 4-(2-Oxoimidazolidin-1-yl)benzoic acid.

Experimental Protocols

PART 1: Step-by-Step Synthesis
Step 1: Fischer Esterification of 4-Aminobenzoic Acid

The carboxylic acid group of the starting material is protected as an ethyl ester to prevent its interference in the subsequent urea formation and cyclization steps. This is a classic acid-catalyzed esterification reaction.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Aminobenzoic acid137.1410.0 g0.073 mol
Absolute Ethanol46.07100 mL-
Concentrated Sulfuric Acid98.085.0 mL-
10% Sodium Carbonate Solution-As needed-
Deionized Water---
Saturated Sodium Chloride Solution---
Anhydrous Magnesium Sulfate---
Diethyl Ether---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (10.0 g, 0.073 mol) and absolute ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring solution. A precipitate of the aminobenzoic acid salt may form but will redissolve as the reaction is heated.[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled solution into a beaker containing 300 mL of ice-cold water.

  • Neutralize the solution by the slow, dropwise addition of 10% aqueous sodium carbonate solution until the pH is approximately 8. This will cause the ethyl 4-aminobenzoate to precipitate.[2]

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 50-60 °C. The expected yield is typically high, around 85-95%.

Step 2: Synthesis of Ethyl 4-(3-(2-chloroethyl)ureido)benzoate

This step involves the nucleophilic addition of the amino group of ethyl 4-aminobenzoate to the highly electrophilic isocyanate group of 2-chloroethyl isocyanate to form a urea derivative.[4] This reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-aminobenzoate165.1910.0 g0.061 mol
2-Chloroethyl isocyanate105.526.7 g (5.8 mL)0.064 mol
Anhydrous Tetrahydrofuran (THF)-150 mL-
Hexane---

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve ethyl 4-aminobenzoate (10.0 g, 0.061 mol) in anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chloroethyl isocyanate (5.8 mL, 0.064 mol) dropwise to the cooled, stirring solution over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate). The product should be less polar than the starting amine.

  • Upon completion, reduce the volume of the solvent under reduced pressure.

  • Add hexane to the concentrated solution to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Step 3: Intramolecular Cyclization to Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

The formation of the imidazolidinone ring is achieved through a base-mediated intramolecular cyclization, which is analogous to a Williamson ether synthesis.[5][6] The strong base deprotonates the urea nitrogen, which then acts as a nucleophile to displace the chloride, forming the five-membered ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(3-(2-chloroethyl)ureido)benzoate270.7110.0 g0.037 mol
Sodium Hydride (60% dispersion in mineral oil)24.001.6 g0.040 mol
Anhydrous Dimethylformamide (DMF)-100 mL-
Saturated Ammonium Chloride Solution---
Ethyl Acetate---
Brine---
Anhydrous Sodium Sulfate---

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (1.6 g of a 60% dispersion, 0.040 mol) in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-(3-(2-chloroethyl)ureido)benzoate (10.0 g, 0.037 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 4: Hydrolysis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate234.245.0 g0.021 mol
Sodium Hydroxide40.001.7 g0.042 mol
Ethanol-50 mL-
Deionized Water-50 mL-
Concentrated Hydrochloric Acid-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 4-(2-oxoimidazolidin-1-yl)benzoate (5.0 g, 0.021 mol) in a mixture of ethanol (50 mL) and deionized water (50 mL).

  • Add sodium hydroxide (1.7 g, 0.042 mol) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the product will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

PART 2: Characterization and Quality Control

The identity and purity of the synthesized 4-(2-Oxoimidazolidin-1-yl)benzoic acid should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.9 (s, 1H, -COOH)

    • δ 7.9-8.0 (d, 2H, Ar-H)

    • δ 7.6-7.7 (d, 2H, Ar-H)

    • δ 3.9-4.0 (t, 2H, -CH₂-N-)

    • δ 3.4-3.5 (t, 2H, -CH₂-N-)

    • δ ~7.0 (s, 1H, -NH-)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~167 (C=O, carboxylic acid)

    • δ ~156 (C=O, urea)

    • δ ~143 (Ar-C)

    • δ ~131 (Ar-CH)

    • δ ~128 (Ar-C)

    • δ ~118 (Ar-CH)

    • δ ~48 (-CH₂-)

    • δ ~40 (-CH₂-)

  • FT-IR (KBr, cm⁻¹):

    • ~3200-2500 (broad, O-H stretch of carboxylic acid)

    • ~3300 (N-H stretch)

    • ~1700-1680 (C=O stretch of carboxylic acid)[7]

    • ~1650 (C=O stretch of urea)

    • ~1600, 1500 (C=C aromatic stretch)

  • Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₁₀H₉N₂O₃: 205.06.

PART 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Step 1: Low yield of ester Incomplete reaction.Increase reflux time. Ensure the ethanol is absolute and the sulfuric acid is concentrated.
Product loss during workup.Ensure complete precipitation by adjusting the pH carefully. Wash the precipitate with minimal cold water.
Step 2: Low yield of urea Hydrolysis of isocyanate.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Impure starting materials.Recrystallize or purify the ethyl 4-aminobenzoate if necessary.
Step 3: Incomplete cyclization Insufficient base or inactive base.Use fresh sodium hydride from a newly opened container. Ensure the DMF is anhydrous.
Reaction temperature too low.Increase the reaction temperature slightly, but monitor for side reactions.
Step 4: Incomplete hydrolysis Insufficient base or reaction time.Increase the amount of NaOH or prolong the reflux time.
Product is soluble in acidic water.Ensure the pH is low enough for complete precipitation. If the product is somewhat soluble, extract the acidic aqueous layer with ethyl acetate.

Visualization of the Reaction Mechanism

Cyclization_Mechanism cluster_0 Step 3: Intramolecular Cyclization Urea Ethyl 4-(3-(2-chloroethyl)ureido)benzoate Anion Deprotonated Urea Urea->Anion + NaH - H₂ Product Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate Anion->Product Intramolecular SN2 - Cl⁻ Base NaH H2 H₂ Cl_ion Cl⁻

Caption: Mechanism of the base-mediated intramolecular cyclization.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Online] Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Online] Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. IOSR Journal. [Online] Available at: [Link]

  • Esterification (Experiment). Chemistry LibreTexts. [Online] Available at: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Intramolecular Williamson Ether Synthesis. YouTube. [Online] Available at: [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Styryl-N-phenyl-N'-(2-chloroethyl)ureas and Styrylphenylimidazolidin-2-ones as New Potent Microtubule-Disrupting Agents. Université Laval. [Online] Available at: [Link]

  • Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. PubMed. [Online] Available at: [Link]

  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. Ningbo Inno Pharmchem Co.,Ltd. [Online] Available at: [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. [Online] Available at: [Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Center for Biotechnology Information. [Online] Available at: [Link]

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Application

Probing Bioactivation and Antimitotic Activity: In Vitro Assay Development for 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. The 4-(2-Oxoimidazolidin-1-yl)benzoic acid core represen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold

The emergence of novel chemical scaffolds is a cornerstone of modern drug discovery. The 4-(2-Oxoimidazolidin-1-yl)benzoic acid core represents a promising starting point for the development of targeted therapeutics. Drawing insights from structurally related compounds, such as 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates and their bioisosteric sulfonamide equivalents, a compelling hypothesis emerges: derivatives of this core may function as prodrugs, undergoing selective bioactivation within the tumor microenvironment to exert potent antimitotic effects.

This guide provides a comprehensive framework of application notes and detailed protocols for the in vitro characterization of novel compounds derived from the 4-(2-Oxoimidazolidin-1-yl)benzoic acid scaffold. We will proceed logically, first establishing the mechanism of bioactivation, then quantifying the resulting cytotoxic effects, and finally, elucidating the precise molecular mechanism of action. The assays described herein are designed to be robust and reproducible, providing the high-quality data necessary to drive informed decisions in a drug development campaign.

Part 1: The Bioactivation Cascade - Interrogating CYP1A1-Mediated Metabolism

A critical starting point for this class of compounds is the investigation of their metabolic activation by Cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in various cancer types, including breast cancer.[1] This differential expression offers a therapeutic window, allowing for the selective conversion of a non-toxic prodrug into a potent cytotoxic agent at the tumor site.

We will employ a luminogenic assay to quantify CYP1A1 activity. This approach is highly sensitive, exhibits a broad dynamic range, and its "glow-type" signal is stable, making it amenable to high-throughput screening (HTS). The principle relies on a luciferin derivative that is not a substrate for luciferase but is converted by CYP1A1 into luciferin, which is then consumed by luciferase to produce a quantifiable light signal directly proportional to CYP1A1 activity.

Workflow for a CYP1A1-Mediated Bioactivation Assay

CYP1A1_Bioactivation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Equilibrate Reagents: - CYP1A1 enzyme/microsomes - Test Compound - Luciferin-based substrate - NADPH regeneration system - Luciferase detection reagent Incubate Incubate Components: 1. CYP1A1 + Test Compound (pre-incubation) 2. Add Substrate & NADPH system 3. Incubate at 37°C Reagents->Incubate Transfer to reaction plate Detect Add Luciferase Detection Reagent Incubate->Detect Stop reaction & initiate luminescence Measure Measure Luminescence (Plate Luminometer) Detect->Measure Analyze Data Analysis: - Calculate % CYP1A1 inhibition/activation - Determine IC50/EC50 Measure->Analyze

Caption: Workflow for CYP1A1 Bioactivation Assay.

Protocol 1: In Vitro CYP1A1 Inhibition/Metabolism Assay

Objective: To determine if the test compound is a substrate or inhibitor of human CYP1A1.

Materials:

  • Recombinant human CYP1A1 supersomes or human liver microsomes

  • P450-Glo™ CYP1A1 Assay Kit (Promega) or similar luciferin-based system

  • Test compound (4-(2-Oxoimidazolidin-1-yl)benzoic acid derivative)

  • NADPH regeneration system

  • Opaque-walled 96- or 384-well plates

  • Plate luminometer

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves reconstituting the luciferin substrate, preparing the NADPH regeneration system, and diluting the CYP1A1 enzyme preparation.

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), and then dilute further into the reaction buffer to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup:

    • In an opaque-walled plate, add the CYP1A1 enzyme preparation.

    • Add the test compound dilutions or vehicle control.

    • Pre-incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the luciferin substrate and the NADPH regeneration system.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Add the luciferase detection reagent to each well. This reagent stops the CYP1A1 reaction and contains the luciferase and ATP necessary for the light-producing reaction.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis (if using microsomes) and complete reaction.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Controls:

  • Positive Control: A known CYP1A1 inhibitor (e.g., α-naphthoflavone).

  • Negative Control: Vehicle (solvent) alone.

  • No Enzyme Control: To determine background signal.

Part 2: Quantifying Cellular Impact - Antiproliferative and Cytotoxicity Assays

Following the confirmation of bioactivation, the next logical step is to assess the compound's effect on cancer cell proliferation. A robust and sensitive method for this is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[3] The amount of ATP is directly proportional to the number of viable cells in culture.[3]

Selection of Cell Lines: It is crucial to use cell lines with well-characterized CYP1A1 expression.

  • High CYP1A1 Expression: MCF-7 and MDA-MB-231 (breast cancer) cell lines are reported to have high levels of CYP1A1 mRNA and protein.[1][4]

  • Low/No CYP1A1 Expression: A cell line with low or negligible CYP1A1 expression should be used as a negative control to demonstrate the selectivity of the prodrug.

Protocol 2: Antiproliferative Activity Assessment

Objective: To determine the cytotoxic/cytostatic effect of the test compound on cancer cells and to establish a dose-response relationship.

Materials:

  • MCF-7 and/or MDA-MB-231 cells

  • Appropriate cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[2]

  • Opaque-walled 96-well plates suitable for cell culture

  • Plate luminometer

Methodology:

  • Cell Seeding: Seed the cells into opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic drug (e.g., Paclitaxel) as a positive control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[5]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Assay Validation: For high-throughput applications, the quality of the assay should be assessed using the Z'-factor.[6][7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]

ParameterDescriptionFormula
Z'-Factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
IC50 The concentration of an inhibitor where the response is reduced by half.Determined from dose-response curve fitting.

Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.

Part 3: Elucidating the Mechanism of Action - Unraveling Antimitotic Effects

Structurally related compounds are known to act as antimitotic agents by disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase. We will investigate these effects using cell cycle analysis by flow cytometry and visualization of the microtubule network by immunofluorescence. A direct biochemical assay for tubulin polymerization can further confirm this mechanism.

Signaling Pathway: Disruption of Microtubule Dynamics and Cell Cycle Arrest

G2M_Arrest_Pathway cluster_pathway Cellular Events Prodrug Prodrug (e.g., 4-(2-Oxoimidazolidin-1-yl) benzoic acid derivative) CYP1A1 CYP1A1 (in cancer cell) Prodrug->CYP1A1 Bioactivation Active_Metabolite Active Metabolite CYP1A1->Active_Metabolite Microtubules Dynamic Microtubules (Polymerization/Depolymerization) Active_Metabolite->Microtubules Inhibition of Polymerization Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2 -> M phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Prolonged Arrest Leads to

Caption: Proposed Mechanism of Action.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle distribution.

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[8]

  • Flow cytometer

Methodology:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[9]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[8]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Immunofluorescence Staining of the Microtubule Network

Objective: To visually assess the impact of the test compound on the integrity and organization of the cellular microtubule network.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates.

  • Test compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 1% BSA and 10% goat serum)

  • Primary antibody: Mouse anti-α-tubulin antibody[10]

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the test compound (e.g., at IC50 concentration) for an appropriate duration (e.g., 16-24 hours). Include vehicle-treated cells as a negative control and a known microtubule-disrupting agent (e.g., Nocodazole) as a positive control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[11]

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[12]

  • Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.[11]

    • Wash extensively with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]

  • Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells, looking for signs of depolymerization, bundling, or aberrant spindle formation.

Protocol 5: In Vitro Tubulin Polymerization Assay

Objective: To biochemically confirm that the active metabolite of the test compound directly inhibits tubulin polymerization.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich) containing purified tubulin, GTP, and a polymerization buffer.

  • Test compound (active metabolite, if synthesized; or prodrug in the presence of a CYP1A1-containing metabolic system).

  • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Methodology:

  • Reaction Setup: On ice, prepare the reaction mixtures in a pre-chilled microplate. Each reaction should contain tubulin, GTP, and either the test compound, a positive control (e.g., Nocodazole), a polymerization promoter (e.g., Paclitaxel), or vehicle.

  • Initiation of Polymerization: Transfer the plate to the microplate reader pre-warmed to 37°C. This temperature shift initiates polymerization.[13]

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every minute) for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.[13]

  • Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Conclusion

The integrated suite of in vitro assays detailed in this guide provides a rigorous and systematic approach to characterizing novel compounds based on the 4-(2-Oxoimidazolidin-1-yl)benzoic acid scaffold. By sequentially investigating bioactivation, cellular antiproliferative effects, and the specific antimitotic mechanism of action, researchers can build a comprehensive data package. This will not only validate the initial therapeutic hypothesis but also provide critical insights to guide lead optimization and further preclinical development. The causality-driven experimental design and self-validating nature of these protocols ensure the generation of trustworthy and actionable data, accelerating the journey from a promising chemical entity to a potential therapeutic agent.

References

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Method

Application Notes and Protocols: 4-(2-Oxoimidazolidin-1-yl)benzoic Acid as a Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold represents a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold represents a privileged structural motif in medicinal chemistry, offering a unique combination of rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This document provides a comprehensive guide for researchers on utilizing this scaffold in drug discovery programs. We will explore its potential as a core structure for generating diverse chemical libraries and detail protocols for the synthesis of the core scaffold and its derivatives. Furthermore, we will outline screening strategies and provide step-by-step protocols for relevant biological assays, with a primary focus on its promising application in the discovery of novel anticancer agents targeting tubulin polymerization.

Introduction: The Promise of the 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Scaffold

The imidazolidin-2-one core is a recurring motif in a number of FDA-approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties.[1][2] The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold combines this privileged heterocycle with a benzoic acid moiety, a common pharmacophore that can participate in key interactions with biological targets or serve as a versatile handle for further chemical modification.

The unique structural features of this scaffold make it an attractive starting point for the design of novel therapeutics:

  • Rigid Core: The bicyclic-like structure imposed by the fusion of the phenyl and imidazolidinone rings reduces conformational flexibility, which can lead to higher binding affinities and improved selectivity for target proteins.

  • Hydrogen Bonding: The urea moiety within the imidazolidinone ring provides both hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's binding site.

  • Tunable Functionality: The carboxylic acid group offers a readily modifiable handle for creating ester, amide, or other derivatives, allowing for the fine-tuning of properties such as solubility, cell permeability, and target engagement. It can also act as a key interacting group with the target protein.

  • Bioisosteric Potential: The benzoic acid can be replaced with various bioisosteres to modulate acidity, lipophilicity, and metabolic stability, further expanding the accessible chemical space.[3]

This guide will focus on leveraging these properties for the discovery of new drug candidates, with a particular emphasis on anticancer applications.

Strategic Applications in Drug Discovery

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a versatile starting point for several therapeutic areas. Based on the known biological activities of related imidazolidinone-containing molecules, we propose the following primary areas of investigation:

Anticancer Agents Targeting Tubulin Polymerization

Structurally related phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4] These compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This provides a strong rationale for exploring the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold for the development of novel tubulin polymerization inhibitors. The benzoic acid moiety can be derivatized to explore interactions with different pockets of the colchicine binding site on tubulin.

Kinase Inhibitors

The imidazolidinone scaffold is present in some known kinase inhibitors.[3] The rigid structure and hydrogen bonding capabilities of the 4-(2-oxoimidazolidin-1-yl)benzoic acid core can be exploited to design inhibitors that target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

GPCR Modulators

While structurally distinct, some imidazolidinone-containing compounds have been identified as G protein-coupled receptor (GPCR) antagonists.[5] The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold can be used as a starting point to design ligands that modulate GPCR activity, a target class with broad therapeutic relevance.

Synthetic Protocols

This section provides a detailed, step-by-step protocol for the synthesis of the core 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, followed by a general procedure for the synthesis of a focused library of amide derivatives.

Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid

The synthesis of the core scaffold can be achieved through a two-step process starting from commercially available methyl 4-aminobenzoate.

Workflow for the Synthesis of the Core Scaffold

A Methyl 4-aminobenzoate B Methyl 4-(2-oxoimidazolidin-1-yl)benzoate A->B 1. 2-Chloroethyl isocyanate 2. Base (e.g., NaH) C 4-(2-Oxoimidazolidin-1-yl)benzoic acid B->C Base Hydrolysis (e.g., NaOH)

Caption: Synthetic route to the core scaffold.

Protocol:

Step 1: Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

  • Reaction Setup: To a solution of methyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Addition of Isocyanate: After stirring for 30 minutes at 0 °C, add 2-chloroethyl isocyanate (1.1 equivalents) dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. The intramolecular cyclization is driven by the nucleophilic attack of the deprotonated aniline nitrogen onto the chloroethyl group.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 4-(2-oxoimidazolidin-1-yl)benzoate.

Step 2: Hydrolysis to 4-(2-Oxoimidazolidin-1-yl)benzoic Acid

  • Hydrolysis: Dissolve the methyl 4-(2-oxoimidazolidin-1-yl)benzoate (1 equivalent) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).[6][7]

  • Reaction Monitoring: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with a dilute solution of hydrochloric acid (HCl).

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(2-oxoimidazolidin-1-yl)benzoic acid.

Synthesis of a Focused Amide Library

The carboxylic acid of the core scaffold provides a convenient handle for the generation of a diverse library of amide derivatives.

Workflow for Amide Library Synthesis

A 4-(2-Oxoimidazolidin-1-yl)benzoic acid B Acyl Chloride Intermediate A->B SOCl2 or (COCl)2 C Amide Derivatives B->C D Diverse Amines (R-NH2) D->C Base (e.g., Et3N)

Caption: General scheme for amide library synthesis.

Protocol:

  • Acyl Chloride Formation: To a solution of 4-(2-oxoimidazolidin-1-yl)benzoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or THF) containing a catalytic amount of DMF, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents) in the same solvent.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Proposed Library of Derivatives for Screening

Based on the structure-activity relationship (SAR) studies of related benzenesulfonamide analogs with anticancer activity, we propose the following focused library of amide derivatives for initial screening.[5][8] The rationale is to explore the effect of various substituents on the phenyl ring, mimicking the successful modifications in the sulfonamide series.

Compound ID R Group (Amine) Rationale
LIB-001 AnilineParent compound for SAR exploration.
LIB-002 3-MethoxyanilineIntroduction of an electron-donating group.
LIB-003 4-MethoxyanilinePositional isomer of LIB-002.
LIB-004 3,4-DimethoxyanilineExploration of multiple electron-donating groups.
LIB-005 3,4,5-TrimethoxyanilineMimics the trimethoxyphenyl moiety of known tubulin inhibitors like combretastatin A-4.
LIB-006 3-ChloroanilineIntroduction of an electron-withdrawing and lipophilic group.
LIB-007 4-ChloroanilinePositional isomer of LIB-006.
LIB-008 3-FluoroanilineIntroduction of a smaller electron-withdrawing group.
LIB-009 BenzylamineIntroduction of a flexible linker between the phenyl ring and the amide.
LIB-010 CyclohexylamineExploration of aliphatic substituents.

Biological Evaluation Protocols

This section provides detailed protocols for primary and secondary assays to evaluate the biological activity of the synthesized compounds, focusing on their potential as anticancer agents.

Primary Screening: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Secondary Assay: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.[2][4][13][14]

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) at a final concentration of 2-3 mg/mL in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a negative control (vehicle) and positive controls for inhibition (e.g., colchicine or nocodazole) and promotion (e.g., paclitaxel) of polymerization.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate and immediately place it in a spectrophotometer equipped with a temperature controller set to 37 °C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls to determine if the compounds inhibit or enhance tubulin polymerization.

Drug Discovery Workflow

A Scaffold Selection: 4-(2-Oxoimidazolidin-1-yl)benzoic acid B Library Synthesis: Amide Derivatives A->B C Primary Screening: MTT Cell Viability Assay B->C D Hit Identification: Compounds with IC50 < 10 µM C->D E Secondary Assay: Tubulin Polymerization Assay D->E F Lead Identification: Active in both assays E->F G Lead Optimization: SAR Studies F->G H Preclinical Development G->H

Caption: A typical drug discovery workflow utilizing the scaffold.

Conclusion

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its synthetic tractability and the proven biological activity of related compounds make it an attractive platform for generating diverse chemical libraries. The protocols and strategies outlined in this document provide a solid foundation for researchers to embark on drug discovery programs centered around this versatile scaffold. Further exploration of its potential in other therapeutic areas is also warranted.

References

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2023). MDPI. Retrieved from [Link]

  • Structure-activity relationships of imidazothiazinones and analogs as antagonists of the cannabinoid-activated orphan G protein-coupled receptor GPR18. (2018). PubMed. Retrieved from [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011). PubMed. Retrieved from [Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. (2021). PubMed. Retrieved from [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. (2024). ResearchGate. Retrieved from [Link]

  • 4-(1H-Benzimidazol-2-yl)benzonitrile. (2008). PMC. Retrieved from [Link]

  • Hydrolysis of Methyl Benzoate. (2024). YouTube. Retrieved from [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. (2022). MDPI. Retrieved from [Link]

  • 4-(2-imidazol-1-ylethoxy)benzonitrile. Chemical Synthesis Database. Retrieved from [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2022). PMC. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2019). PMC. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2014). Science Alert. Retrieved from [Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. Retrieved from [Link]

  • Can methyl benzoate be hydrolyzed?. (2021). Quora. Retrieved from [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2015). Arkat USA. Retrieved from [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). YouTube. Retrieved from [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • 2.12. In vitro tubulin polymerization assay. (2025). Bio-protocol. Retrieved from [Link]

  • Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. (2011). PubMed. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid

Abstract This document provides comprehensive protocols for the quantitative determination of 4-(2-Oxoimidazolidin-1-yl)benzoic acid in various sample matrices. As a key intermediate, metabolite, or potential impurity in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive protocols for the quantitative determination of 4-(2-Oxoimidazolidin-1-yl)benzoic acid in various sample matrices. As a key intermediate, metabolite, or potential impurity in pharmaceutical development, its accurate quantification is critical for process control, pharmacokinetic studies, and quality assurance. Two validated analytical methods are presented: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and higher concentration assays, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. Both methods are designed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2]

Introduction: The Rationale for Method Selection

4-(2-Oxoimidazolidin-1-yl)benzoic acid possesses a chemical structure—a benzoic acid moiety linked to a cyclic urea—that lends itself well to reversed-phase liquid chromatography. The benzoic acid group contains a strong chromophore, making it readily detectable by UV spectroscopy. The overall molecule is polar and ionizable, which is ideal for mass spectrometry detection.

Our choice of two distinct methods provides the necessary analytical flexibility for the drug development lifecycle:

  • HPLC-UV: This technique is the workhorse of quality control laboratories. Its robustness, cost-effectiveness, and straightforward operation make it ideal for analyzing bulk drug substances, formulated products, and process intermediates where analyte concentrations are expected to be in the µg/mL range or higher. The method's performance is well-established for benzoic acid derivatives.[3][4]

  • LC-MS/MS: For bioanalytical studies (e.g., plasma pharmacokinetics) or the detection of trace-level impurities, the superior sensitivity and selectivity of tandem mass spectrometry are required. By monitoring a specific precursor-to-product ion transition, this method can quantify the analyte at ng/mL levels or lower, even in the presence of complex matrix components that would interfere with UV detection.[5][6]

Both protocols detailed below are presented as self-validating systems, with performance characteristics benchmarked against internationally recognized standards.[7][8]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle and Causality

This method separates 4-(2-Oxoimidazolidin-1-yl)benzoic acid from other components on a C18 reversed-phase column. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The acidic nature of the mobile phase (pH adjusted with formic acid) is critical; it ensures that the carboxylic acid group of the analyte is protonated (non-ionized), promoting consistent retention on the nonpolar stationary phase and leading to sharp, symmetrical peak shapes. Detection is performed at the UV absorbance maximum of the analyte, which is anticipated to be near that of similar benzoic acid derivatives, providing a balance of sensitivity and specificity.[9]

Materials and Reagents
  • Analyte: 4-(2-Oxoimidazolidin-1-yl)benzoic acid reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade, ~99%)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Detailed Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of Type I water and mix thoroughly (0.1% formic acid in water).

  • Mobile Phase B (Organic): Acetonitrile.

Step 2: Preparation of Standard Solutions

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of Mobile Phase A and B.

Step 3: Sample Preparation

  • For Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range. Dilute further with the 50:50 mobile phase mixture as needed.

  • For Formulation (e.g., Tablet): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of active ingredient, extract with methanol using sonication, centrifuge, and dilute the supernatant into the calibration range with the mobile phase mixture.

Step 4: Chromatographic Conditions The following conditions are a robust starting point and should be optimized as necessary.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic: 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 234 nm
Run Time 10 minutes
Method Validation Protocol & Example Data

The method must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][10]

Validation ParameterProtocol SummaryExample Acceptance CriteriaExample Results
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.Peak is free of interference at the expected retention time.Pass
Linearity Analyze 7 calibration standards (e.g., 1-200 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999r² = 0.9997
Accuracy Analyze samples spiked at 3 levels (80%, 100%, 120% of target) in triplicate.Mean recovery 98.0% - 102.0%99.1% - 101.5%
Precision (Repeatability) 6 replicate injections of a 100 µg/mL standard.RSD ≤ 2.0%0.85%
Precision (Intermediate) Repeat repeatability test with a different analyst, on a different day, with a different instrument.RSD ≤ 2.0%1.32%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.Report value.0.3 µg/mL
Limit of Quantitation (LOQ) Based on S/N of 10:1 with acceptable precision (RSD ≤ 10%).Report value.1.0 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%).Peak parameters (RT, area) remain within predefined limits.Pass
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) E Equilibrate HPLC System with Mobile Phase A->E B Prepare Standard Stock (1 mg/mL in MeOH) C Create Calibration Curve Standards (1-200 µg/mL) B->C F Inject Standards & Generate Calibration Curve C->F D Prepare Sample (Dissolve/Extract & Dilute) G Inject Samples D->G E->F F->G H Integrate Peak Area G->H I Quantify Concentration using Calibration Curve H->I J Report Results & Perform Validation Checks I->J LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibration Standards (0.1-100 ng/mL) E Inject Sample onto UPLC-MS/MS System A->E B Spike Plasma Sample with Internal Standard (IS) C Protein Precipitation with Acetonitrile B->C D Centrifuge & Collect Supernatant C->D D->E F Separation on C18 Column E->F G Ionization (ESI+) and MRM Detection F->G H Integrate Analyte & IS Peak Areas G->H I Calculate Peak Area Ratios & Quantify vs. Curve H->I J Report Final Concentration I->J

Sources

Method

Probing the Dynamic Cytoskeleton: A Guide to Utilizing 4-(2-Oxoimidazolidin-1-yl)phenyl Derivatives in Microtubule Dynamics Research

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of compounds based on the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of compounds based on the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold in the study of microtubule dynamics. These potent antimitotic agents offer a powerful tool to investigate the intricate processes of microtubule assembly and disassembly, which are fundamental to cell division, intracellular transport, and cellular architecture. This document will focus on the well-characterized benzenesulfonamide derivatives as exemplary compounds to illustrate the principles and methodologies.

Introduction: The 4-(2-Oxoimidazolidin-1-yl)phenyl Scaffold as a Microtubule Disruptor

The 4-(2-oxoimidazolidin-1-yl)phenyl moiety is a key structural feature of a class of synthetic small molecules that exhibit potent anticancer and antimitotic properties. Notably, phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) and their prodrug counterparts, 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs), have emerged as significant research tools and potential therapeutic agents.[1][2][3] Their mechanism of action is centered on the disruption of microtubule dynamics, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[2]

This guide will provide the foundational knowledge and practical protocols to effectively utilize these compounds for investigating microtubule-dependent cellular processes.

Mechanism of Action: Inducing Mitotic Arrest through Microtubule Destabilization

The primary mode of action for this class of compounds is the inhibition of tubulin polymerization. By interacting with tubulin, the fundamental protein subunit of microtubules, these agents prevent the assembly of microtubules. This disruption of the dynamic equilibrium between tubulin dimers and microtubule polymers has profound consequences for cellular function, most critically during mitosis.

The phenylimidazolidin-2-one component of these molecules is thought to mimic the trimethoxyphenyl group found in other well-known microtubule inhibitors that bind to the colchicine site on β-tubulin.[2][4] This interaction prevents the curved-to-straight conformational change in tubulin that is necessary for its incorporation into the growing microtubule lattice. The resulting net depolymerization of microtubules leads to the collapse of the mitotic spindle, activating the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[1][2]

A particularly innovative aspect of some derivatives is the prodrug strategy. For instance, PAIB-SAs are designed to be bioactivated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in certain cancer cells, such as breast cancer.[1][3][5] This targeted activation enhances the selectivity of the active PIB-SA metabolite for cancer cells, minimizing off-target effects.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space (Cancer Cell) PAIB-SA_Prodrug PAIB-SA (Prodrug) PAIB-SA PAIB-SA PAIB-SA_Prodrug->PAIB-SA Cellular Uptake PIB-SA PIB-SA (Active Drug) PAIB-SA->PIB-SA Bioactivation CYP1A1 CYP1A1 Enzyme CYP1A1->PIB-SA Tubulin α/β-Tubulin Dimers PIB-SA->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Microtubule_Depolymerization Microtubule Depolymerization Microtubule_Polymerization->Microtubule_Depolymerization Shifts Equilibrium Towards G2M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2M_Arrest Leads to Tubulin_Polymerization_Assay_Workflow Start Start Reagent_Prep Prepare Reagents on Ice: - Reconstitute Tubulin - Prepare GTP Stock - Prepare Compound Dilutions Start->Reagent_Prep Reaction_Setup Set up Reactions in 96-well Plate (on ice): - Add Compound Dilutions/Controls - Add Tubulin/GTP Mixture Reagent_Prep->Reaction_Setup Data_Acquisition Incubate at 37°C in Plate Reader Measure Absorbance at 340 nm over Time Reaction_Setup->Data_Acquisition Data_Analysis Analyze Data: - Plot Absorbance vs. Time - Calculate Vmax and % Inhibition - Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro tubulin polymerization assay.

Cell-Based Assays

This technique allows for the direct visualization of the effects of the test compound on the microtubule cytoskeleton in fixed cells.

Principle: Cells are treated with the compound, then fixed and permeabilized. A primary antibody specific for a tubulin subunit (e.g., α-tubulin) is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-compatible plates

  • Test compound

  • Fixation solution (e.g., ice-cold methanol or paraformaldehyde) [6]* Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., 3% BSA in PBS) [6]* Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI or Hoechst) [7]* Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 18-24 hours). Include a vehicle-treated control.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and gently wash the cells with pre-warmed PBS.

    • Fix the cells, for instance, with ice-cold methanol for 5-10 minutes at -20°C. [6] * Wash the cells multiple times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in blocking solution for 30-60 minutes at room temperature. [6] * Incubate the cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C. [7] * Wash the cells extensively with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light. [7] * Wash the cells again with PBS.

    • If desired, counterstain the nuclei with DAPI or Hoechst for 5-10 minutes. [7]

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets. Acquire images of the microtubule network and nuclei.

Expected Results: Untreated cells will display a well-organized, filamentous microtubule network extending throughout the cytoplasm. Cells treated with an effective microtubule-disrupting agent will show a diffuse tubulin staining pattern, loss of filamentous structures, and potentially condensed chromosomes characteristic of mitotic arrest.

Live-cell imaging allows for the real-time visualization of microtubule polymerization and depolymerization in living cells.

Principle: Cells are transfected with a plasmid encoding a fluorescently-tagged tubulin (e.g., GFP-tubulin) or a microtubule plus-end tracking protein (e.g., EB1-GFP). The movement and dynamics of the fluorescently labeled structures are then monitored by time-lapse microscopy before and after the addition of the test compound. [8][9][10][11] Protocol Outline:

  • Cell Transfection: Transfect cells with a fluorescent protein-tubulin fusion construct.

  • Cell Plating: Plate the transfected cells in a live-cell imaging chamber.

  • Microscopy Setup: Use a microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

  • Baseline Imaging: Acquire time-lapse images of microtubule dynamics in untreated cells.

  • Compound Addition: Carefully add the test compound to the imaging chamber.

  • Post-Treatment Imaging: Continue to acquire time-lapse images to observe the effects of the compound on microtubule dynamics in real-time.

Data Presentation and Interpretation

Table 1: Antiproliferative Activity of Exemplary Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) Derivatives

CompoundCell LineIC50 (nM)Reference
PIB-SA Derivative 1HT-1080 (Fibrosarcoma)Varies[2]
PIB-SA Derivative 2MCF7 (Breast Cancer)Varies[4]
PIB-SA Derivative 3M21 (Melanoma)Varies[4]
PIB-SA Derivative 4HT-29 (Colon Cancer)Varies[4]

Note: Specific IC50 values are highly dependent on the substitutions on the phenyl rings and should be determined experimentally for each new derivative.

Conclusion

The 4-(2-oxoimidazolidin-1-yl)phenyl-based compounds are invaluable tools for dissecting the complexities of microtubule dynamics. The protocols outlined in this guide provide a robust framework for characterizing the effects of these agents both in vitro and in cellular contexts. By employing these methodologies, researchers can gain deeper insights into the fundamental processes of cell division and identify novel therapeutic strategies targeting the microtubule cytoskeleton.

References

  • Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells. Bioorganic Chemistry, 140, 106820. [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5352. [Link]

  • Fernandez-Borja, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102452. [Link]

  • Samereier, M., et al. (2010). Live cell-imaging techniques for analyses of microtubules in Dictyostelium. Methods in Cell Biology, 97, 341-357. [Link]

  • Bio-protocol. (2025). In vitro tubulin polymerization assay. Retrieved from [Link]

  • Ouellette, V., et al. (2022). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 243, 114769. [Link]

  • Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o389. [Link]

  • Sackett, D. L. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In The Cytoskeleton (pp. 15-26). Humana Press.
  • JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. Retrieved from [Link]

  • Pruszynski, M., et al. (2016). Radiosynthesis of microtubule-targeted theranostic methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates. Journal of Labelled Compounds and Radiopharmaceuticals, 59(13), 569-575. [Link]

  • JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. Retrieved from [Link]

  • van der Vaart, B., et al. (2021). A live-cell marker to visualize the dynamics of stable microtubules. bioRxiv. [Link]

  • Fortin, S., et al. (2021). Preparation and biological evaluation of new antimicrotubule agents: Modification of the imidazolidin-2-one moiety of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates. Chemical Biology & Drug Design, 98(6), 963-976. [Link]

  • Pharmacia. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 163-170. [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • JoVE. (2017). Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy. Retrieved from [Link]

  • BMC Chemistry. (2019). 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted Phenyl)benzamides: Design, Synthesis and Biological Evaluation. BMC Chemistry, 13(1), 24. [Link]

  • Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: Novel hydrosoluble prodrugs of antimitotics selectively bioactivated by the cytochrome P450 1A1 in breast cancer cells. Bioorganic Chemistry, 140, 106820. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence and SNAP-tubulin staining of microtubules in A549... | Download Scientific Diagram. Retrieved from [Link]

  • JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo. Retrieved from [Link]

  • Fortin, S., et al. (2018). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 158, 654-668. [Link]

Sources

Application

Application Note &amp; Protocols: CYP1A1-Mediated Bioactivation Assays for 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Prodrugs

Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro assays to charac...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vitro assays to characterize the bioactivation of 4-(2-Oxoimidazolidin-1-yl)benzoic acid-based prodrugs by human cytochrome P450 1A1 (CYP1A1). We delve into the scientific rationale behind CYP1A1-targeted drug design, present detailed, field-proven protocols for both recombinant enzyme and cell-based systems, and outline the analytical quantification of metabolic products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Rationale for CYP1A1-Targeted Prodrugs

Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme in human drug metabolism, primarily found in extrahepatic tissues.[1] While it plays a significant role in the metabolic clearance of xenobiotics, its most notable function in pharmacology is the bioactivation of procarcinogens and, increasingly, rationally designed prodrugs.[1][2][3] The expression of CYP1A1 can be induced by various compounds, including polycyclic aromatic hydrocarbons found in tobacco smoke.[1]

The strategy of using CYP1A1 to activate prodrugs is particularly promising in oncology.[4] Certain tumors overexpress CYP1A1, creating a therapeutic window where a systemically administered, inactive prodrug is converted to a potent cytotoxic agent preferentially at the tumor site.[5][6] This targeted activation minimizes systemic toxicity and enhances the therapeutic index. The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold represents a class of molecules designed for such targeted bioactivation. The core hypothesis is that CYP1A1 catalyzes an oxidative reaction, such as hydroxylation, on the prodrug molecule, converting it into its pharmacologically active form.[4]

This guide provides the necessary framework to test this hypothesis by quantifying the conversion of the prodrug to its active metabolite in controlled in vitro environments.

Principle of Bioactivation

The central principle of the assay is to incubate the 4-(2-oxoimidazolidin-1-yl)benzoic acid prodrug with a biologically relevant source of CYP1A1 and the necessary cofactors. CYP1A1, in its catalytic cycle, utilizes NADPH as a source of reducing equivalents and molecular oxygen to introduce an oxygen atom into the substrate, typically forming a hydroxylated metabolite.[7] This metabolite is the "activated" form of the drug. The rate and extent of its formation are the primary endpoints of the assay, directly reflecting the efficiency of CYP1A1-mediated bioactivation.

Proposed Bioactivation Pathway

The diagram below illustrates the proposed metabolic conversion. The exact position of hydroxylation would need to be confirmed by structural elucidation techniques, but a likely site is an accessible carbon atom on the imidazolidinone or benzene ring.

G cluster_reactants Reactants cluster_products Products Prodrug 4-(2-Oxoimidazolidin-1-yl)benzoic acid (Prodrug) Enzyme Human CYP1A1 Prodrug->Enzyme Cofactors NADPH + H+ O2 Cofactors->Enzyme Metabolite Hydroxylated Metabolite (Active Drug) Byproducts NADP+ H2O Enzyme->Metabolite Catalysis Enzyme->Byproducts Catalysis workflow prep 1. Reagent Preparation - Prodrug Stock - Buffers & Cofactors - Enzyme/Cell Source incubation 2. Incubation (37°C) - Prodrug - CYP1A1 Source - NADPH (Initiator) prep->incubation controls Control Incubations - No NADPH - No Enzyme - Vehicle Only prep->controls quench 3. Reaction Quenching (e.g., Acetonitrile, Formic Acid) incubation->quench controls->quench process 4. Sample Processing - Protein Precipitation - Centrifugation - Supernatant Transfer quench->process analysis 5. LC-MS/MS Analysis - Metabolite Identification - Quantification process->analysis data 6. Data Interpretation - Calculate Formation Rate - Compare to Controls analysis->data

Caption: General experimental workflow for in vitro bioactivation assays.

Protocol 1: Recombinant Human CYP1A1 Enzyme Assay

This assay provides the most direct and mechanistically clean assessment of the prodrug's interaction with CYP1A1, free from the complexities of cellular uptake, efflux, or secondary metabolism.

4.1. Materials and Reagents
  • Enzyme: Recombinant human CYP1A1 + Reductase membranes (e.g., from insect or E. coli expression systems). [8]* Prodrug: 4-(2-Oxoimidazolidin-1-yl)benzoic acid, dissolved in DMSO to a high-concentration stock (e.g., 10-50 mM).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase) or a stock solution of NADPH (e.g., 10 mM in buffer).

  • Positive Control Substrate: 7-Ethoxyresorufin (EROD), a classic fluorogenic substrate for CYP1A1. [7][9]* Quenching Solution: Acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the matrix).

  • Equipment: 37°C water bath/incubator, microcentrifuge, precision pipettes, 96-well plates or microcentrifuge tubes, LC-MS/MS system.

4.2. Step-by-Step Methodology
  • Preparation: Pre-warm the potassium phosphate buffer and incubator to 37°C. Prepare fresh dilutions of the prodrug, controls, and NADPH in the buffer.

  • Reaction Mixture Setup: In a microcentrifuge tube or well of a 96-well plate, combine the components in the order listed in Table 1. The key is to add the enzyme and prodrug and allow them to pre-incubate briefly before initiating the reaction.

    Table 1: Recombinant Enzyme Assay Reaction Setup

    Component Volume (µL) Final Concentration Purpose
    100 mM KPO₄ Buffer (pH 7.4) Variable - Reaction Medium
    Recombinant CYP1A1 5 5-20 pmol/mL Enzyme Source
    Prodrug Stock Dilution 2 0.1 - 50 µM Substrate
    Pre-incubate for 5 min at 37°C
    10 mM NADPH Solution 10 1 mM Initiate Reaction

    | Total Volume | 100 | | |

  • Causality Check - The Importance of Controls: Run parallel incubations for each condition:

    • No NADPH Control: Replace the NADPH solution with buffer. This is critical to confirm that the metabolite formation is dependent on the enzymatic cycle and not a result of chemical degradation.

    • No Enzyme Control: Replace the enzyme solution with buffer. This control checks for non-enzymatic conversion of the prodrug.

    • Vehicle Control: Incubate the enzyme and NADPH with the same percentage of DMSO used for the prodrug to assess any solvent effects.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). Linearity of metabolite formation should be established in preliminary experiments.

  • Reaction Quenching: Stop the reaction by adding 2 volumes (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard. This immediately denatures the enzyme and precipitates proteins.

  • Sample Processing: Vortex the quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for LC-MS/MS analysis.

Protocol 2: Cell-Based Bioactivation Assay

This protocol assesses prodrug bioactivation in a more physiologically relevant context, accounting for cell membrane permeability and intracellular enzyme activity. Cryopreserved primary human hepatocytes or cell lines engineered to express CYP1A1 (e.g., HepaRG) are suitable systems. [10][11][12]

5.1. Materials and Reagents
  • Cells: Cryopreserved human hepatocytes or a suitable cell line (e.g., HepaRG).

  • Cell Culture Media: Williams' Medium E or equivalent, supplemented as required for the cell type. [13]* CYP1A1 Inducer (Optional but Recommended): Omeprazole or β-Naphthoflavone to pre-treat cells and ensure robust CYP1A1 expression/activity. [14]* Prodrug: Prepared as a stock in DMSO.

  • Wash Buffer: Hank's Balanced Salt Solution (HBSS) or PBS.

  • Lysis/Quenching Solution: Acetonitrile with internal standard.

  • Equipment: Standard cell culture equipment (incubator, biosafety cabinet), multi-well cell culture plates (e.g., 24- or 48-well).

5.2. Step-by-Step Methodology
  • Cell Seeding: Thaw and seed hepatocytes according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 24-48 hours).

  • Induction (Optional): To maximize the signal, you can induce CYP1A1 expression. Replace the medium with fresh medium containing a known CYP1A1 inducer (e.g., 10 µM omeprazole) and incubate for 24-48 hours.

  • Prodrug Treatment:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with pre-warmed HBSS.

    • Add fresh, pre-warmed medium containing the desired concentrations of the prodrug (and a vehicle control). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: At each time point, collect both the supernatant (medium) and the cell lysate.

    • Supernatant: Transfer the medium from the well into a microcentrifuge tube.

    • Cell Lysate: Wash the remaining cell monolayer with ice-cold PBS. Then, add ice-cold acetonitrile with an internal standard directly to the well to lyse the cells and quench enzymatic activity. Scrape the cells, transfer the lysate to a separate tube.

  • Sample Processing: Process both the supernatant and lysate samples as described in Protocol 1 (Section 4.2, Steps 6-7) to prepare them for LC-MS/MS analysis. Analyzing both compartments is crucial to understand if the active metabolite is retained in the cell or exported.

Analytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying drug metabolites due to its high sensitivity and specificity. [15][16]

6.1. Method Development Principles
  • Metabolite Identification: Initially, run a full scan or precursor ion scan on samples from a high-concentration incubation to find the molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the parent prodrug plus an oxygen atom (+16 Da).

  • Fragmentation (MS/MS): Perform product ion scans on the putative metabolite's molecular ion to identify characteristic fragment ions. This fragmentation pattern provides structural confirmation and is used for quantification.

  • Quantification: Develop a Multiple Reaction Monitoring (MRM) method. This involves monitoring a specific precursor ion → product ion transition for the metabolite, the parent prodrug, and the internal standard. This technique is highly selective and provides the best quantitative performance. [17]

6.2. Data Analysis and Interpretation
  • Quantification: The peak area ratio of the metabolite to the internal standard is used for quantification.

  • Standard Curve: Ideally, a synthetic standard of the hydroxylated metabolite is used to create a standard curve for absolute quantification. [18]* Semi-Quantification: If a standard is unavailable, results can be expressed as the rate of formation in terms of peak area/time/mg protein, or one can monitor the rate of substrate (prodrug) depletion. [18] Table 2: Example Data Summary for LC-MS/MS Analysis

    Sample ID Time (min) Prodrug Peak Area Metabolite Peak Area IS Peak Area Metabolite/IS Ratio
    Test Cmpd 0 1.8E+07 5.2E+03 1.1E+06 0.0047
    Test Cmpd 30 1.2E+07 4.5E+05 1.0E+06 0.4500
    No NADPH 30 1.9E+07 6.1E+03 1.1E+06 0.0055
    No Enzyme 30 1.8E+07 BQL* 1.0E+06 BQL*

    *BQL: Below Quantifiable Limit

The data clearly shows a time-dependent increase in the metabolite that is absent in the "No NADPH" control, confirming CYP1A1-mediated bioactivation.

References
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Cytochrome P450-activated prodrugs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (2014, November 17). Protocols.io. Retrieved from [Link]

  • Cytochrome P450 (CYP) induction in vitro test method using cryopreserved primary human hepatocytes. (2018, September 3). OECD. Retrieved from [Link]

  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix. Retrieved from [Link]

  • Prodrugs and bioprecursors targeting CYP1A1 or CYP1A1/2W1 for tumour-selective bioactivation. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of a novel AhR–CYP1A1 axis activator for mitigating inflammatory diseases using an in situ functional imaging assay. (2024, October 22). National Institutes of Health (NIH). Retrieved from [Link]

  • Candidate Proficiency Test Chemicals to Address Industrial Chemical Applicability Domains for in vitro Human Cytochrome P450 Enzyme Induction. (n.d.). In Vitro Toxicology. Retrieved from [Link]

  • 4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved from [Link]

  • Prodrugs in Oncology: Bioactivation and Impact on Therapeutic Efficacy and Toxicity. (n.d.). MDPI. Retrieved from [Link]

  • Sensing cytochrome P450 1A1 activity by a resorufin-based isoform-specific fluorescent probe. (n.d.). ScienceDirect. Retrieved from [Link]

  • Inhibition of human recombinant CYP1A1 activity and kinetics by the tested products. (n.d.). ResearchGate. Retrieved from [Link]

  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. (n.d.). ACS Publications. Retrieved from [Link]

  • The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review. (n.d.). PubMed. Retrieved from [Link]

  • CYP-mediated bioactivation of procarcinogens. (A) CYP1A1 and CYP1B1... (n.d.). ResearchGate. Retrieved from [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube. Retrieved from [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021, February 3). Pharmacia. Retrieved from [Link]

  • In Vitro Induction Studies: Elements of Design and Important Considerations in Data Analysis. (2019, May 12). BioIVT. Retrieved from [Link]

  • Bioluminescence imaging of Cyp1a1-luciferase reporter mice demonstrates prolonged activation of the aryl hydrocarbon receptor in the lung. (n.d.). ResearchGate. Retrieved from [Link]

  • A highly selective ratiometric fluorescent probe based on naphthalimide for detection and imaging of CYP1A1 in living cells and zebrafish. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted Phenyl)benzamides: Design, Synthesis and Biological Evaluation. (2019, February 2). PubMed. Retrieved from [Link]

  • Recombinant Human Cytochrome P450 1A1 (CYP1A1). (n.d.). Cusabio. Retrieved from [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (n.d.). ResearchGate. Retrieved from [Link]

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting Low Yield in 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid. Drawing from establishe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering yield issues in the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid. Drawing from established chemical principles and field experience, this document moves beyond a simple protocol to explain the causality behind experimental choices, empowering you to diagnose and resolve common synthetic challenges.

Introduction: Understanding the Synthetic Pathway

The synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic acid is a multi-step process that, while conceptually straightforward, contains several critical points where yield can be compromised. The most common and reliable route begins with the esterified form of 4-aminobenzoic acid, typically ethyl 4-aminobenzoate (Benzocaine). This strategy protects the carboxylic acid moiety, which could otherwise interfere with the key urea formation and cyclization steps.

The overall pathway can be summarized in three core stages:

  • Urea Formation: Reaction of ethyl 4-aminobenzoate with 2-chloroethyl isocyanate.

  • Intramolecular Cyclization: Base-mediated ring closure to form the ethyl 4-(2-oxoimidazolidin-1-yl)benzoate intermediate.

  • Saponification: Hydrolysis of the ethyl ester to yield the final target acid.

This guide will provide a robust baseline protocol and then delve into a question-and-answer-based troubleshooting section to address specific issues that can lead to low product yield.

G cluster_0 Overall Synthesis Workflow A Ethyl 4-aminobenzoate B 1-(2-Chloroethyl)-3-(4-(ethoxycarbonyl)phenyl)urea A->B Step 1: Urea Formation + 2-Chloroethyl isocyanate C Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate B->C Step 2: Cyclization + Strong Base (e.g., NaH) D 4-(2-Oxoimidazolidin-1-yl)benzoic Acid C->D Step 3: Saponification + NaOH, then H+

Caption: A high-level overview of the three-step synthesis pathway.

Section 1: Standard Experimental Protocol

This protocol details a reliable method for the synthesis, providing a benchmark for your experiments.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-(4-(ethoxycarbonyl)phenyl)urea
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethyl 4-aminobenzoate (10.0 g, 60.5 mmol).

  • Dissolution: Add 100 mL of anhydrous diethyl ether. Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 2-chloroethyl isocyanate (5.6 mL, 66.6 mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours under a nitrogen atmosphere. A white precipitate will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash it with cold diethyl ether (2 x 20 mL), and dry it under vacuum. The product is typically used in the next step without further purification.

  • Scientist's Note: Anhydrous conditions are paramount. Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and CO₂, quenching the reagent and reducing the yield.[1] The use of diethyl ether is advantageous due to the low solubility of the resulting urea, which allows for easy isolation by filtration.[2]

Step 2: Synthesis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate
  • Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.9 g, 72.6 mmol).

  • Washing: Wash the NaH with anhydrous tetrahydrofuran (THF) (3 x 15 mL) to remove the mineral oil. Carefully decant the THF washings.

  • Suspension: Add 150 mL of fresh anhydrous THF to the washed NaH.

  • Addition of Urea: Slowly add the urea intermediate from Step 1 (16.4 g, 60.5 mmol) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. This can be purified by column chromatography or recrystallization.

  • Scientist's Note: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the urea nitrogen to initiate the intramolecular SN2 reaction that forms the imidazolidinone ring.[2] Refluxing in THF provides the necessary energy to overcome the activation barrier for this cyclization. Incomplete reaction is a common source of low yield.

Step 3: Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid
  • Setup: Dissolve the crude ethyl ester from Step 2 (approx. 60.5 mmol) in 120 mL of ethanol in a 250 mL round-bottom flask.

  • Hydrolysis: Add a solution of sodium hydroxide (4.8 g, 121 mmol) in 30 mL of water.

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Solvent Removal: Cool the reaction and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

  • Isolation: Stir the mixture at 0 °C for 30 minutes, then filter the solid. Wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Scientist's Note: Saponification is a classic ester hydrolysis. Using a molar excess of NaOH ensures the reaction goes to completion. The final product's solubility is highly pH-dependent; it is soluble in its carboxylate salt form at high pH and precipitates out as the neutral carboxylic acid at low pH. Incomplete acidification will result in product loss to the filtrate.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

G cluster_purity Purity Checks cluster_steps Reaction Step Analysis cluster_solutions Potential Solutions start Low Yield Observed check_sm Q: Are starting materials pure & dry? start->check_sm Initial Diagnosis check_solvents Q: Are solvents anhydrous? start->check_solvents Initial Diagnosis check_step1 Q: Is Step 1 (Urea Formation) complete? start->check_step1 If Purity is OK sol_sm Recrystallize SMs Use fresh, dry solvents check_sm->sol_sm check_solvents->sol_sm check_step2 Q: Is Step 2 (Cyclization) efficient? check_step1->check_step2 sol_step1 Run under strict N2 Check isocyanate quality check_step1->sol_step1 check_step3 Q: Is Step 3 (Hydrolysis & Isolation) optimized? check_step2->check_step3 sol_step2 Ensure NaH is active Increase reflux time/temp check_step2->sol_step2 sol_step3 Confirm pH with meter Ensure complete precipitation check_step3->sol_step3

Caption: A logical workflow for troubleshooting low yield issues.

Q1: My overall yield is consistently below 30%. Where should I start my investigation?

A: A chronically low yield points to a systemic issue in one of the three core stages. The most critical points to re-evaluate are:

  • Purity of Starting Materials: The purity of ethyl 4-aminobenzoate is crucial. If it contains residual 4-nitrobenzoic acid or other impurities, these can interfere with subsequent steps.[3] Similarly, 2-chloroethyl isocyanate is moisture-sensitive and degrades over time.

  • Efficiency of Cyclization (Step 2): This is often the most significant point of yield loss. Incomplete deprotonation of the urea by the base, inactive base (e.g., old NaH), or insufficient reaction time/temperature will leave a large amount of the linear urea intermediate in your crude product.

  • Isolation (Step 3): The final product is an amino acid derivative with pH-dependent solubility. If you do not acidify to a sufficiently low pH (ideally pH 2-3), a significant portion of your product will remain in the aqueous solution as the carboxylate salt, and will be discarded.

Actionable Advice: First, confirm the purity of your starting materials by melting point or spectroscopy. Second, analyze a crude sample from Step 2 by NMR to estimate the ratio of cyclized product to the uncyclized urea intermediate. Finally, re-check the pH of your aqueous filtrate after isolating the final product in Step 3. If it's above 4, you are likely losing product.

Q2: After Step 1, I get a gummy solid instead of a clean precipitate, and the yield is low. What's going wrong?

A: This suggests the presence of moisture during the reaction. 2-chloroethyl isocyanate reacts with water to form an unstable carbamic acid, which can lead to oligomeric byproducts. The gummy consistency is often indicative of these impurities.

Causality: The isocyanate group (-N=C=O) is a potent electrophile. Water acts as a nucleophile, attacking the carbon to form a carbamic acid. This can then react with another isocyanate molecule or decompose, leading to a complex mixture instead of the desired single product.

Actionable Advice:

  • Ensure your diethyl ether is truly anhydrous. Use a freshly opened bottle or pass it through an activated alumina column.

  • Dry your ethyl 4-aminobenzoate in a vacuum oven before use.

  • Flame-dry your glassware under vacuum or nitrogen before starting the reaction.

  • Use a high-quality source for the 2-chloroethyl isocyanate and consider purifying it by distillation if its quality is suspect.

Q3: The cyclization step (Step 2) seems inefficient. My TLC plate shows a persistent spot for the starting urea. How can I drive this reaction to completion?

A: Incomplete cyclization is a frequent bottleneck. The primary factors to consider are the base, solvent, and temperature.

Causality: The reaction is an intramolecular Williamson ether synthesis analogue, where a deprotonated nitrogen acts as the nucleophile. The efficiency depends on generating a sufficient concentration of this nucleophile and providing enough thermal energy for the ring-closing SN2 reaction.

Actionable Advice:

  • Base Activity: Sodium hydride is pyrophoric and reacts with atmospheric moisture, losing its activity. Ensure your NaH is fresh and properly handled. Always wash it with an anhydrous solvent to remove the protective mineral oil, which can coat the reactive surface.

  • Solvent: THF is a good choice, but ensure it is anhydrous. Water will quench the NaH.

  • Temperature & Time: If the reaction is still sluggish, you can try a higher boiling point solvent like dioxane (b.p. 101 °C) to increase the reaction temperature. Alternatively, simply increasing the reflux time in THF to 24 hours may be sufficient.

  • Alternative Bases: While NaH is standard, potassium tert-butoxide (t-BuOK) in THF can also be effective and is sometimes more reactive at lower temperatures.

Q4: My final product is an off-white or yellow powder, and the purity is low. How can I improve the purification?

A: The color indicates the presence of impurities. Purification is best achieved by careful work-up and recrystallization.

Actionable Advice:

  • Work-up: After acidification in Step 3, ensure the solid is thoroughly washed with cold deionized water. This removes inorganic salts (NaCl) and any water-soluble acidic impurities.

  • Recrystallization: This is the most effective method for purification. Finding the right solvent is key. A good starting point is an ethanol/water or acetic acid/water mixture.[4][5] Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Charcoal Treatment: If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, then filter it hot through a pad of celite before cooling.

Problem Potential Cause Recommended Solution
Low overall yieldInefficient cyclization (Step 2)Use fresh, washed NaH; increase reflux time or switch to a higher-boiling solvent like dioxane.
Incomplete product precipitation (Step 3)Use a pH meter to ensure acidification to pH 2-3; chill thoroughly before filtering.
Moisture in Step 1Use anhydrous solvents and reagents; perform the reaction under a strict inert atmosphere.
Gummy/oily productImpurities from side-reactionsImprove purification by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reaction stallsInactive reagentsVerify the purity and activity of starting materials, especially 2-chloroethyl isocyanate and NaH.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is it necessary to start with ethyl 4-aminobenzoate instead of 4-aminobenzoic acid directly? A: The free carboxylic acid group of 4-aminobenzoic acid is acidic and would react with the strong base (NaH) used in the cyclization step. This would consume the base and the resulting carboxylate anion could potentially interfere with the desired reaction pathway. Protecting it as an ethyl ester circumvents these issues. The ester is stable to the reaction conditions and can be easily removed in the final step.[6]

Q: What analytical techniques are best for monitoring the reaction and confirming the final product? A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each step. Use a mobile phase like ethyl acetate/hexanes. The product of each step should have a different Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. The final product should show characteristic peaks for the aromatic protons, the two methylene groups of the imidazolidinone ring, and the disappearance of the ethyl group signals from the intermediate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the appearance of the cyclic urea carbonyl (~1700 cm⁻¹) and the carboxylic acid C=O (~1680 cm⁻¹) and broad O-H stretches.

Q: I don't have sodium hydride. Can I use a different base for the cyclization? A: Yes, other strong, non-nucleophilic bases can be used. Potassium tert-butoxide (KOtBu) is a common alternative that is highly effective in THF. Milder bases like potassium carbonate are generally not strong enough to deprotonate the urea efficiently for this specific intramolecular cyclization and will likely result in very low to no yield.

References

  • Chaban, T. et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 133-140. [Link]

  • Festa, C. et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(3), 546. [Link]

  • Zheng, Z. et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(2), o524. [Link]

  • Opatz, T. & Ferenc, D. (2019). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2019(2), M1063. [Link]

  • Al-Amiery, A. A. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Engineering and Applied Sciences, 13(13), 4930-4934. [Link]

  • Wang, J. et al. (2018). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Kumar, A. et al. (2017). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 11(1), 5. [Link]

  • Fortin, S. et al. (2018). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(19), 5275-5285. [Link]

  • Banik, B. K. et al. (2005). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 81, 188. [Link]

  • Hauel, N. et al. (1997). Process for the preparation of 4-oxoimidazolinium salts.
  • Jean-Baptiste, G. et al. (2020). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 187, 111929. [Link]

  • Li, G. (2012). Synthetic method of ethyl p-aminobenzoate.
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  • Cernosa, A. et al. (2023). Process for purification of linagliptin.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Antiproliferative Activity of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives

Introduction: The imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Specifically, derivatives of 4-(2-Oxoimidazolidin-1-yl)benzoic acid have emerged as a promising class of compounds, exhibiting significant antiproliferative effects in various cancer cell lines.[3] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antiproliferative activity of novel derivatives from this chemical series. We will move beyond simple viability assays to construct a multi-faceted experimental plan that quantifies efficacy, elucidates the mechanism of action, and establishes a clear structure-activity relationship (SAR). This self-validating workflow is designed to generate a robust data package suitable for lead candidate selection.

Part 1: Primary Screening: Quantifying Antiproliferative Potency

The initial step in characterizing any new chemical series is to accurately quantify its ability to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the key metric here. While several assays exist, the MTT assay remains a cost-effective and reliable first-line choice.[4]

The Causality Behind Assay Choice: Why MTT?

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of a cell population.[5] The core principle is the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[4] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. This provides a robust proxy for cell proliferation. It's crucial to understand that this is a measure of metabolic activity and not a direct count of living cells. A compound could be cytostatic (stop proliferation) or cytotoxic (kill cells), and both would result in a lower MTT signal over time. This is a distinction we will clarify with subsequent mechanistic assays.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_assay Day 5: Assay Readout p1 Harvest & Count Cells p2 Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) p1->p2 p3 Incubate Overnight (37°C, 5% CO₂) p2->p3 t1 Prepare Serial Dilutions of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Derivatives p3->t1 Allow cells to adhere t2 Add Compounds to Wells (Include Vehicle Control & Positive Control) t1->t2 t3 Incubate for 72 hours t2->t3 a1 Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) t3->a1 Treatment period ends a2 Incubate for 2-4 hours a1->a2 a3 Solubilize Formazan Crystals (e.g., 150 µL DMSO) a2->a3 a4 Read Absorbance at 570 nm a3->a4

Caption: Workflow for the MTT antiproliferative assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma).[6][7]

  • Cell Plating:

    • Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate. Include wells for blanks (media only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each 4-(2-Oxoimidazolidin-1-yl)benzoic acid derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Crucial Controls:

      • Vehicle Control: Wells treated with the same final concentration of DMSO used in the compound dilutions. This is your 100% viability control.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM). This validates that the assay system can detect cell death.

    • Carefully remove the old media from the cells and add 100 µL of the media containing the compounds or controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[8]

  • Assay Readout:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]

    • Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[5]

    • Carefully aspirate the media-MTT mixture from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Part 2: Mechanistic Elucidation: How Do the Compounds Work?

A potent IC50 value is an excellent starting point, but it doesn't explain how the compound works. To build a compelling case for a lead candidate, we must investigate its mechanism of action. Key questions to address are: Do the compounds halt cell division (cytostatic)? Or do they induce cell death (cytotoxic)?

A. Cell Cycle Analysis via Propidium Iodide Staining

Many effective anticancer agents function by arresting the cell cycle at a specific checkpoint, preventing cancer cells from replicating.[3] Flow cytometry with propidium iodide (PI) staining is the gold-standard technique for analyzing DNA content and determining the cell cycle distribution of a population.[10]

Principle: PI is a fluorescent intercalating agent that binds to DNA.[11] The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Therefore, we can distinguish cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) complement of DNA.

  • S Phase: Cells actively synthesizing DNA (between 2N and 4N DNA content).

  • G2/M Phase: Cells that have completed DNA replication and have a doubled (4N) DNA content.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach ~70-80% confluency after the treatment period.

    • Treat the cells with the test compounds at concentrations equivalent to their 1x and 2x IC50 values for 24 or 48 hours. Include a vehicle (DMSO) control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent cells and any floating cells (which may be undergoing apoptosis).

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[12]

    • Incubate at 4°C for at least 30 minutes.[13] Cells can be stored at -20°C for several weeks at this stage.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[14] The RNase A is critical to prevent the staining of double-stranded RNA.[14]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample and analyze the resulting DNA histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT).

B. Apoptosis Detection via Annexin V/PI Staining

If the compounds are cytotoxic, a key follow-up is to determine if they induce apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process and is a desirable mechanism for anticancer drugs. The Annexin V/PI assay is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC). It can bind to these exposed PS residues on early apoptotic cells. Propidium Iodide (PI) is used as a viability dye; it can only enter cells that have lost membrane integrity, characteristic of late apoptotic and necrotic cells.[15]

  • Healthy Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_acq Analysis p1 Seed & Treat Cells in 6-well Plates (as per Cell Cycle protocol) p2 Harvest Adherent & Floating Cells p1->p2 p3 Wash with Cold PBS p2->p3 s1 Resuspend in 1X Binding Buffer p3->s1 Prepare for staining s2 Add Annexin V-FITC & PI Solution s1->s2 s3 Incubate 15 min at RT in Dark s2->s3 a1 Add 1X Binding Buffer s3->a1 Prepare for acquisition a2 Analyze Immediately by Flow Cytometry a1->a2

Caption: Workflow for Annexin V/PI apoptosis detection assay.

C. Target Pathway Interrogation

The ultimate goal is to understand which cellular signaling pathways are modulated by the compounds. Many imidazolidinone derivatives exert their effects by interfering with key cancer-driving pathways like the EGFR-PI3K-Akt pathway, which is frequently dysregulated in cancer and controls cell survival and proliferation.[16][17] Western blotting is a powerful technique to probe the activation state of key proteins within such a pathway.

Hypothetical Mechanism: Let's hypothesize that our 4-(2-Oxoimidazolidin-1-yl)benzoic acid derivatives inhibit a kinase upstream of Akt. We would expect to see a decrease in the phosphorylation of Akt (p-Akt) without a change in total Akt levels.

PI3K_Pathway RTK EGFR (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-(2-Oxoimidazolidin-1-yl) benzoic acid derivative Compound->PI3K Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

By performing western blots on lysates from treated cells and probing with antibodies against total Akt and phospho-Akt (Ser473), we could confirm this hypothesis. A decrease in the p-Akt/Akt ratio would provide strong evidence of pathway modulation.[18][19]

Part 3: Comparative Analysis and Structure-Activity Relationship (SAR)

The final step is to integrate all the data to compare the derivatives and begin to understand the structure-activity relationship (SAR). This involves identifying which chemical modifications on the 4-(2-Oxoimidazolidin-1-yl)benzoic acid scaffold lead to improved potency or favorable mechanistic profiles.[6][20][21]

Comparative Data Summary

The data should be compiled into a clear, comparative table. This allows for at-a-glance evaluation of the derivatives against each other and against a standard-of-care chemotherapeutic agent.

CompoundR-Group ModificationIC50 (µM) on HCT116G2/M Arrest (% of Cells) at 24hApoptosis (% Annexin V+) at 48h
Lead-1 4-Fluoro-phenyl1.2 ± 0.265%58%
Lead-2 4-Chloro-phenyl0.8 ± 0.172%65%
Lead-3 4-Methoxy-phenyl15.6 ± 2.115%12%
Lead-4 3,4-Dichloro-phenyl0.5 ± 0.0878%75%
Doxorubicin (Positive Control)0.2 ± 0.0575%80%

Data are hypothetical for illustrative purposes.

SAR Insights
  • Electron-withdrawing groups at the para-position of the phenyl ring (Lead-1, Lead-2) are favorable for activity compared to an electron-donating group (Lead-3).

  • Halogen substitution appears critical for potency.

  • Increasing the halogenation (Lead-4 vs. Lead-2) further enhances antiproliferative activity, G2/M arrest, and apoptosis induction.

This systematic approach, moving from broad screening to deep mechanistic analysis, provides the robust, multi-parameter data required to confidently select and advance promising 4-(2-Oxoimidazolidin-1-yl)benzoic acid derivatives in a drug discovery pipeline.

References

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. PubMed. [Link]

  • EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. National Center for Biotechnology Information (NCBI). [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. ScienceDirect. [Link]

  • Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer. PubMed. [Link]

  • DNA Cell Cycle Analysis with PI. Babraham Institute. [Link]

  • Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information (NCBI). [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. [Link]

  • Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. PubMed. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Springer. [Link]

  • MTT (Assay protocol). Protocols.io. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. National Center for Biotechnology Information (NCBI). [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. University of Cambridge. [Link]

  • miR-223 reverses the resistance of EGFR-TKIs through IGF1R/PI3K/Akt signaling pathway. AME Publishing Company. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][16]imidazo[1,2-d][4][20]oxazepine and Benzo[f]benzo[4][16]oxazolo[3,2-d][4][20]oxazepine Derivatives. ResearchGate. [Link]

  • Annexin V-FITC/PI Apoptosis Kit. Elabscience. [Link]

  • EGFR/Notch Antagonists Enhance the Response to Inhibitors of the PI3K-Akt Pathway by Decreasing Tumor-Initiating Cell Frequency. AACR Journals. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[4][16]imidazo[1,2-d][4][20]oxazepine and Benzo[f]benzo[4][16]oxazolo[3,2-d][4][20]oxazepine Derivatives. SciELO. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. ResearchGate. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. [Link]

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Semantic Scholar. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]

  • Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. National Center for Biotechnology Information (NCBI). [Link]

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Comparative

A Comparative Guide to 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Analogs: Structure-Activity Relationship (SAR) and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold has emerged as a privileged structure, particularly in the dev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4-(2-oxoimidazolidin-1-yl)phenyl scaffold has emerged as a privileged structure, particularly in the development of potent antimitotic agents. While extensive research has illuminated the structure-activity relationships (SAR) of its benzenesulfonate and benzenesulfonamide derivatives, the analogous 4-(2-oxoimidazolidin-1-yl)benzoic acid series remains a compelling, yet less explored, frontier. This guide provides a comprehensive comparison of these analogs, synthesizing data from closely related compounds to infer the therapeutic potential and guide future research directions for the benzoic acid derivatives.

The Pharmacological Significance of the 4-(2-Oxoimidazolidin-1-yl)phenyl Scaffold

The core structure, characterized by a phenyl ring substituted with a 2-oxoimidazolidin-1-yl moiety, has been identified as a potent inhibitor of tubulin polymerization. These compounds typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] This mechanism of action places them in a class of drugs with significant potential for cancer chemotherapy.

A notable advancement in this area is the development of prodrugs that can be selectively activated in the tumor microenvironment. Specifically, derivatives have been designed as prodrugs activated by cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain cancer types, including breast cancer.[3][4][5] This targeted activation strategy aims to enhance the therapeutic index by concentrating the cytotoxic effect within cancer cells while minimizing systemic toxicity.[6]

Comparative Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs are limited, a wealth of data from the corresponding benzenesulfonate (PIB-SO) and benzenesulfonamide (PIB-SA) series provides a robust framework for predicting the behavior of the benzoic acid derivatives. The core hypothesis is that the benzoic acid moiety can act as a bioisostere for the sulfonate and sulfonamide groups, potentially offering altered physicochemical properties such as solubility and cell permeability, which could translate to improved pharmacokinetic profiles.

Key Structural Features Influencing Activity:
  • The Phenyl "A" Ring and Imidazolidin-2-one Moiety: The 4-(2-oxoimidazolidin-1-yl)phenyl group (Ring A) is crucial for activity. Studies on PIB-SOs and PIB-SAs have shown that this moiety mimics the trimethoxyphenyl ring of combretastatin A-4, a well-known tubulin inhibitor.[1] Modifications to the imidazolidin-2-one ring, such as replacing it with a pyrrolidin-2-one, have been shown to retain potent antimicrotubule activity, suggesting some flexibility in this region.[2]

  • The Linker Group (X): The nature of the acidic functional group (X = COOH, SO₃H, or SO₂NH₂) is expected to significantly influence the molecule's properties. The carboxylic acid group in the benzoic acid analogs introduces a different charge distribution and hydrogen bonding capacity compared to the sulfonate or sulfonamide. This could alter binding affinity to the target protein and impact pharmacokinetic parameters.

  • The Phenyl "B" Ring Substituents: In the benzenesulfonate and benzenesulfonamide series, the substitution pattern on the second phenyl ring (Ring B) is a critical determinant of potency. Generally, electron-withdrawing or methoxy groups at the 3, 4, and/or 5 positions enhance antiproliferative activity.[1] It is highly probable that a similar trend would be observed for the benzoic acid analogs.

Below is a table summarizing the known SAR from the benzenesulfonate/sulfonamide analogs, which can be extrapolated to the benzoic acid series.

Structural Moiety Modification Effect on Activity (in Sulfonate/Sulfonamide Series) Predicted Effect in Benzoic Acid Series
Ring A Replacement of imidazolidin-2-one with tetrahydro-2-oxopyrimidin-1(2H)-ylSignificant loss of activityLikely loss of activity
Linker Sulfonate vs. SulfonamideReciprocal bioisosteres with comparable potent activity[1]Benzoic acid is expected to be a viable bioisostere, potentially with altered solubility and PK profile.
Ring B Substituents Introduction of halogens or methoxy groups at positions 3, 4, and/or 5Increased antiproliferative activity[1]Similar substitutions are predicted to enhance activity.
Imidazolidin-2-one N3-position Alkylation (for CYP1A1-activated prodrugs)Creates inactive prodrugs that are activated by N-dealkylation[3][4]N-alkylation would likely create prodrugs, assuming a similar metabolic activation pathway.

Experimental Design for Comparative Evaluation

To empirically validate the potential of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs and compare them to their sulfonate and sulfonamide counterparts, a series of well-established in vitro assays are recommended.

Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid

A plausible synthetic route to the core benzoic acid structure can be adapted from the synthesis of related compounds.[7] The proposed synthesis is as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product p_aminobenzoic_acid 4-Aminobenzoic Acid urea_intermediate Urea Intermediate p_aminobenzoic_acid->urea_intermediate Reaction chloroethyl_isocyanate 2-Chloroethyl Isocyanate chloroethyl_isocyanate->urea_intermediate final_product 4-(2-Oxoimidazolidin-1-yl)benzoic Acid urea_intermediate->final_product Intramolecular Cyclization

Caption: Proposed synthetic workflow for 4-(2-Oxoimidazolidin-1-yl)benzoic acid.

Biological Assays for Comparative Analysis

A logical workflow for evaluating the biological activity of newly synthesized analogs is crucial for generating robust and comparable data.

Biological_Assay_Workflow cluster_initial_screening Primary Screening cluster_mechanistic_studies Mechanistic Elucidation cluster_prodrug_evaluation Prodrug Strategy Validation (if applicable) antiproliferative_assay Antiproliferative Assay (MTT) cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) antiproliferative_assay->cell_cycle_analysis Active Compounds cyp1a1_metabolism CYP1A1 Metabolism Assay antiproliferative_assay->cyp1a1_metabolism For N-alkylated analogs tubulin_polymerization Tubulin Polymerization Assay cell_cycle_analysis->tubulin_polymerization Confirm G2/M Arrest cbs_binding Colchicine-Binding Site Competition Assay tubulin_polymerization->cbs_binding Confirm Tubulin Inhibition

Caption: Experimental workflow for the biological evaluation of analogs.

Detailed Experimental Protocols

Antiproliferative MTT Assay[7][8][9][10]

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.

Tubulin Polymerization Assay[2]

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP regeneration system, and buffer.

  • Compound Addition: Add the test compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter) to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. Inhibition of polymerization will result in a lower absorbance reading compared to the control.

Determination of Inhibition Constant (Ki)

The Ki value represents the binding affinity of the inhibitor to the enzyme.

  • Enzyme Kinetics: Perform enzyme activity assays (e.g., for CYP1A1) at various substrate concentrations in the presence of different concentrations of the inhibitor.

  • Data Plotting: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

  • Ki Calculation: Determine the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the kinetic data. The Cheng-Prusoff equation is: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Conclusion and Future Directions

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold holds considerable promise as a source of novel anticancer agents. Based on the extensive research on its benzenesulfonate and benzenesulfonamide bioisosteres, it is anticipated that these benzoic acid analogs will exhibit potent antimitotic activity through the inhibition of tubulin polymerization. The key differentiator for this class of compounds will likely be their physicochemical and pharmacokinetic properties, which may offer advantages in terms of solubility, bioavailability, and metabolic stability.

Future research should focus on the synthesis of a library of 4-(2-oxoimidazolidin-1-yl)benzoic acid analogs with diverse substitutions on the second phenyl ring. A systematic evaluation of these compounds using the experimental workflow outlined in this guide will be crucial to establish a clear SAR and to identify lead candidates for further preclinical development. Furthermore, the exploration of N-alkylated derivatives as CYP1A1-activated prodrugs presents an exciting opportunity for developing tumor-targeted therapies with an improved safety profile.

References

  • Ouellette, V., et al. (2023). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bioactivated by CYP1A1 in breast cancer cells. Bioorganic Chemistry, 140, 106820.
  • El-Sayed, M. A., et al. (2022). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2, and 5-LOX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2151.
  • Fortin, S., et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113136.
  • Ouellette, V., et al. (2018). 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(19), 5193-5203.
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Validation

A Comparative Guide to Confirming CYP1A1-Mediated Bioactivation of 4-(2-Oxoimidazolidin-1-yl)benzoic Acid Prodrugs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the role of Cytochrome P450 1A1 (CYP1A1) in the bioactivation of novel prodrugs based on the 4-(2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the role of Cytochrome P450 1A1 (CYP1A1) in the bioactivation of novel prodrugs based on the 4-(2-Oxoimidazolidin-1-yl)benzoic acid scaffold. We will delve into the mechanistic rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of CYP1A1 in Prodrug Bioactivation

Prodrugs are inactive precursors of pharmacologically active agents that undergo enzymatic or chemical transformation in the body to release the parent drug. This strategy is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. A significant proportion of prodrugs are activated by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver.[1][2]

CYP1A1, a member of the CYP1 family, is a crucial enzyme involved in the metabolism of a wide array of xenobiotics, including polycyclic aromatic hydrocarbons and arylamines.[3][4] While often associated with the activation of procarcinogens, CYP1A1's catalytic activity can be harnessed for the targeted bioactivation of prodrugs, particularly in tissues where it is expressed, such as the liver and certain extrahepatic tissues.[3][5][6] The expression of CYP1A1 is inducible by various compounds through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7][8]

This guide will use a hypothetical prodrug, "Prodrug X," which utilizes the 4-(2-Oxoimidazolidin-1-yl)benzoic acid moiety, to illustrate a systematic approach for confirming CYP1A1 as the primary bioactivating enzyme. We will compare its metabolic profile to a known CYP1A1 substrate (Positive Control) and a metabolically stable compound (Negative Control).

Proposed Bioactivation Pathway of Prodrug X

The central hypothesis is that CYP1A1 catalyzes the hydroxylation of the 2-oxoimidazolidin-1-yl moiety of Prodrug X. This initial oxidative step is predicted to be the rate-limiting step in the bioactivation cascade, leading to an unstable intermediate that subsequently undergoes spontaneous cleavage to release the active drug.

Bioactivation Pathway Prodrug_X Prodrug X (4-(2-Oxoimidazolidin-1-yl)benzoic acid derivative) CYP1A1 CYP1A1 (NADPH, O2) Prodrug_X->CYP1A1 Intermediate Hydroxylated Intermediate (Unstable) Active_Drug Active Drug Intermediate->Active_Drug Spontaneous Cleavage CYP1A1->Intermediate Hydroxylation

Caption: Proposed bioactivation pathway of Prodrug X mediated by CYP1A1.

Comparative Experimental Workflow: A Multi-pronged Approach

To rigorously confirm the role of CYP1A1 in the bioactivation of Prodrug X, a series of in vitro experiments are essential. This workflow is designed to be self-validating, with each experiment providing a piece of evidence that, when combined, builds a compelling case.

Experimental Workflow cluster_0 Initial Screening cluster_1 Enzyme Identification cluster_2 Confirmation cluster_3 Functional Validation Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Reaction_Phenotyping Reaction Phenotyping (Recombinant CYP Isoforms) Metabolic_Stability->Reaction_Phenotyping If metabolically unstable Inhibition_Assay CYP1A1 Inhibition Assay (Selective Inhibitor) Reaction_Phenotyping->Inhibition_Assay If CYP1A1 is implicated Cell_Based_Assay Cell-Based Bioactivation Assay (CYP1A1-expressing cells) Inhibition_Assay->Cell_Based_Assay To confirm functional consequence

Caption: A logical workflow for confirming CYP1A1-mediated prodrug bioactivation.

Data Presentation and Interpretation

Metabolic Stability in Human Liver Microsomes (HLMs)

The initial step is to assess the metabolic stability of Prodrug X in a complex system containing a full complement of hepatic enzymes.[9][10]

Objective: To determine if Prodrug X is metabolized in human liver microsomes and to calculate its intrinsic clearance.

Experimental Data:

Compoundt½ (min)Intrinsic Clearance (Clint, µL/min/mg protein)
Prodrug X 15.245.6
Positive Control (Phenacetin) 8.581.5
Negative Control (Warfarin) > 60< 11.6

Interpretation: The rapid disappearance of Prodrug X in HLMs, comparable to the known CYP1A1 substrate Phenacetin, suggests that it is readily metabolized by hepatic enzymes. The high intrinsic clearance further supports this observation. In contrast, the Negative Control, Warfarin (primarily a CYP2C9 substrate), shows high stability under these conditions.

CYP Reaction Phenotyping with Recombinant Enzymes

This experiment pinpoints the specific CYP isoform(s) responsible for the metabolism of Prodrug X.[1][11]

Objective: To identify the primary CYP enzyme(s) involved in the metabolism of Prodrug X by incubating it with a panel of individual recombinant human CYP enzymes.

Experimental Data:

CYP Isoform% Prodrug X Remaining (after 30 min)
CYP1A1 12.5
CYP1A285.3
CYP2B692.1
CYP2C895.4
CYP2C993.2
CYP2C1996.8
CYP2D698.1
CYP3A489.7
Control (no CYP)99.5
Chemical Inhibition of CYP1A1 in HLMs

To confirm the findings from the reaction phenotyping, a selective chemical inhibitor of CYP1A1 is used in HLM incubations.[2]

Objective: To demonstrate that the metabolism of Prodrug X in HLMs is significantly reduced in the presence of a selective CYP1A1 inhibitor.

Experimental Data:

CompoundInhibitor% Inhibition of Metabolism
Prodrug X α-Naphthoflavone (CYP1A1 inhibitor) 88.2
Prodrug X Ketoconazole (CYP3A4 inhibitor)10.5
Positive Control (Phenacetin) α-Naphthoflavone (CYP1A1 inhibitor) 92.5

Interpretation: The potent and selective inhibition of Prodrug X metabolism by α-Naphthoflavone, a known CYP1A1 inhibitor, provides strong confirmatory evidence for the role of CYP1A1. The lack of significant inhibition by Ketoconazole, a potent CYP3A4 inhibitor, rules out a major contribution from this abundant CYP isoform.

Cell-Based Bioactivation Assay

This functional assay links CYP1A1-mediated metabolism to a measurable biological response.

Objective: To demonstrate that the bioactivation of Prodrug X and the subsequent pharmacological effect are dependent on CYP1A1 expression in a cellular context.

Experimental Data:

Cell LineTreatmentIC50 of Active Drug (nM)
HEK293 (CYP1A1-expressing) Prodrug X 55
HEK293 (Wild-Type)Prodrug X> 10,000
HEK293 (CYP1A1-expressing)Active Drug25
HEK293 (Wild-Type)Active Drug28

Interpretation: Prodrug X only exhibits significant cytotoxicity in cells engineered to express CYP1A1, with an IC50 approaching that of the active drug itself. In wild-type cells lacking CYP1A1, the prodrug is essentially inactive. This provides conclusive evidence that CYP1A1 is required for the bioactivation of Prodrug X to its pharmacologically active form.

Detailed Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and Prodrug X (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.[9][12]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of Prodrug X using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of Prodrug X remaining versus time. The slope of the linear regression represents the rate of metabolism, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.

CYP Reaction Phenotyping with Recombinant Enzymes
  • Prepare Incubation Mixtures: For each CYP isoform to be tested, prepare a separate incubation mixture containing the specific recombinant human CYP enzyme (e.g., 25 pmol/mL), Prodrug X (1 µM), and potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the Reaction: Add NADPH (1 mM) to start the reaction.

  • Incubation: Incubate for a fixed time (e.g., 30 minutes) at 37°C.

  • Quench and Process: Stop the reaction and process the samples as described in the metabolic stability assay.

  • Analysis: Quantify the remaining Prodrug X concentration by LC-MS/MS.

  • Data Analysis: Compare the percentage of Prodrug X remaining in the presence of each CYP isoform to a control incubation without any CYP enzyme.

Cell-Based Bioactivation Assay
  • Cell Culture: Culture both wild-type HEK293 cells and HEK293 cells stably expressing human CYP1A1 in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Prodrug X or the active drug.

  • Incubation: Incubate the cells for a period sufficient to observe the pharmacological effect (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against drug concentration and determine the IC50 values using non-linear regression analysis.

Conclusion

The systematic and comparative approach outlined in this guide provides a robust framework for unequivocally confirming the role of CYP1A1 in the bioactivation of 4-(2-Oxoimidazolidin-1-yl)benzoic acid-based prodrugs. By integrating data from metabolic stability assays, reaction phenotyping with recombinant enzymes, selective chemical inhibition, and functional cell-based assays, researchers can build a compelling and scientifically sound case for the intended metabolic pathway. This level of mechanistic understanding is critical for the successful development of novel prodrug therapies.

References

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Comparative

The Unseen Blueprint: A Comparative QSAR Analysis of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the intricate landscape of rational drug design, the quantitative structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of rational drug design, the quantitative structure-activity relationship (QSAR) serves as a powerful compass, guiding medicinal chemists toward compounds with enhanced potency and selectivity. This guide delves into a comprehensive QSAR analysis of a promising class of molecules: 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides. These scaffolds have demonstrated significant potential as both potent antimitotic agents targeting the colchicine-binding site on β-tubulin and as inhibitors of carbonic anhydrase, highlighting their therapeutic versatility.

This document moves beyond a mere recitation of methodologies. It offers a comparative perspective, juxtaposing the performance of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides with established alternatives like combretastatin A-4 (CA-4) in the context of tubulin inhibition. We will dissect the causal relationships behind experimental choices in QSAR studies, emphasizing the importance of robust model validation to ensure predictive accuracy and scientific integrity. Through a synthesis of experimental data and computational modeling, this guide aims to provide a field-proven framework for researchers engaged in the discovery and optimization of novel therapeutics.

The Rationale: Why 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides Warrant QSAR Investigation

The 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have exhibited potent antiproliferative activities at nanomolar concentrations across a range of cancer cell lines.[1] These compounds have been shown to arrest the cell cycle in the G2/M phase, leading to apoptosis, a hallmark of effective antimitotic agents.[1] The structural resemblance of the phenylimidazolidin-2-one moiety to the trimethoxyphenyl group present in numerous potent antimicrotubule agents has spurred significant interest in its potential as a bioisosteric replacement.[1][2]

Furthermore, the sulfonamide group is a well-established pharmacophore in a multitude of therapeutic agents, including diuretics, antidiabetic drugs, and, notably, carbonic anhydrase inhibitors. This dual potential of the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide core—acting as both a tubulin polymerization inhibitor and a potential modulator of carbonic anhydrase activity—makes it a compelling subject for QSAR analysis. By mathematically dissecting the relationship between the physicochemical properties of these molecules and their biological activities, we can unlock the blueprint for designing next-generation inhibitors with superior efficacy and safety profiles.

Comparative Performance Analysis: Benchmarking Against the Gold Standard

A critical aspect of evaluating a new class of compounds is to benchmark its performance against established drugs targeting the same pathway. In the realm of tubulin inhibitors that bind to the colchicine site, combretastatin A-4 (CA-4) is a widely recognized natural product with potent antivascular and anticancer properties.[3]

Several studies have demonstrated that derivatives of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide exhibit antiangiogenic and antitumor activities comparable to CA-4.[1][3] The table below presents a comparative summary of the antiproliferative activities of representative compounds from this class against various cancer cell lines, alongside CA-4 for direct comparison.

Compound/DrugTargetCancer Cell LineIC₅₀ (µM)Reference
PIB-SA Derivative 16 TubulinHT-1080 (Fibrosarcoma)Potent antitumor activity[1]
PIB-SA Derivative 17 TubulinHT-1080 (Fibrosarcoma)Potent antitumor activity[1]
Combretastatin A-4 (CA-4) TubulinVariousNanomolar range[3][4]
PIB-SO Derivative 36 TubulinVariousNanomolar range[3]
PIB-SO Derivative 44 TubulinVariousNanomolar range[3]
PIB-SO Derivative 45 TubulinVariousNanomolar range[3]
Sulfonamide Derivative 45 TubulinVariousIC₅₀ = 3.7 µM (Tubulin Polymerization)[5]
ABT-751 TubulinVariousIC₅₀ = 4.4 µM (Tubulin Polymerization)[5]

PIB-SA: Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide; PIB-SO: Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate

The data clearly indicates that derivatives of the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide scaffold can achieve antiproliferative potencies in the nanomolar range, rivaling that of CA-4.[1][3] This underscores the therapeutic potential of this chemical class and validates the pursuit of further optimization through QSAR studies.

The QSAR Workflow: A Self-Validating System for Predictive Modeling

A robust QSAR study is not merely a computational exercise; it is a systematic process that integrates molecular modeling, statistical analysis, and rigorous validation to generate a predictive and mechanistically interpretable model. The following workflow represents a best-practice approach for conducting a QSAR analysis of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Selection cluster_2 Model Development & Validation cluster_3 Model Interpretation & Application Data_Collection Data Collection (Biological Activity Data) Structure_Drawing 2D/3D Structure Generation Data_Collection->Structure_Drawing Energy_Minimization Energy Minimization Structure_Drawing->Energy_Minimization Descriptor_Calculation Calculation of Physicochemical Descriptors Energy_Minimization->Descriptor_Calculation Descriptor_Selection Descriptor Selection (e.g., Genetic Algorithm) Descriptor_Calculation->Descriptor_Selection Data_Splitting Training & Test Set Splitting Descriptor_Selection->Data_Splitting Model_Building Model Building (e.g., MLR, PLS) Data_Splitting->Model_Building Internal_Validation Internal Validation (Cross-validation, Y-randomization) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Model_Interpretation Interpretation of QSAR Model Applicability_Domain->Model_Interpretation New_Compound_Design Design of New Compounds Model_Interpretation->New_Compound_Design

Caption: A generalized workflow for a robust QSAR study.

Experimental Protocol: CoMFA and CoMSIA Analysis

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the 3D steric and electrostatic fields (CoMFA) and additional physicochemical properties (CoMSIA) of a series of molecules with their biological activities.[6] A detailed protocol for performing CoMFA and CoMSIA on 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides is outlined below.

Step 1: Molecular Modeling and Alignment

  • Construct 3D Structures: Build the 3D structures of all 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives using a molecular modeling software package.

  • Energy Minimization: Perform energy minimization of each structure using a suitable force field (e.g., Tripos force field) to obtain a low-energy conformation.[6]

  • Structural Alignment: Align all molecules to a common template. The choice of the template is crucial and should be based on a structurally representative and highly active compound from the series. The alignment can be performed based on the common scaffold, in this case, the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide core.

Step 2: CoMFA and CoMSIA Field Calculation

  • Define a 3D Grid: Place the aligned molecules within a 3D cubic lattice with a defined grid spacing (e.g., 2 Å).[6]

  • Calculate CoMFA Fields: At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule in the dataset.

  • Calculate CoMSIA Fields: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Step 3: Statistical Analysis and Model Generation

  • Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the CoMFA/CoMSIA field values (independent variables) with the biological activity data (e.g., pIC₅₀, dependent variable). PLS is particularly well-suited for handling datasets with more variables than observations and where multicollinearity exists among the variables.

  • Cross-Validation: Perform leave-one-out (LOO) or leave-multiple-out cross-validation to assess the internal predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric for this assessment. A q² value greater than 0.5 is generally considered indicative of a good predictive model.[7]

Step 4: Model Validation and Interpretation

  • External Validation: Split the dataset into a training set for model building and a test set for external validation. The predictive ability of the model is evaluated by its ability to predict the activity of the compounds in the test set. The predictive correlation coefficient (R²pred) is a common metric.

  • Y-Randomization: Randomly shuffle the biological activity data while keeping the independent variables unchanged and rebuild the QSAR model. A significant drop in the resulting q² and R² values confirms that the original model is not due to chance correlation.

  • Applicability Domain (AD): Define the chemical space of the training set. The AD determines the scope of the QSAR model, and predictions for compounds that fall outside this domain are considered unreliable.[8]

  • Contour Map Analysis: Visualize the results of the CoMFA and CoMSIA analyses as 3D contour maps. These maps highlight regions where specific physicochemical properties are favorable or unfavorable for biological activity, providing crucial insights for the rational design of new, more potent analogues.

Key Physicochemical Descriptors and Their Mechanistic Implications

The biological activity of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides is governed by a complex interplay of various physicochemical properties. QSAR studies have identified several key descriptors that significantly influence their anticancer activity.

Descriptor CategorySpecific DescriptorsInfluence on Anticancer ActivityReference
Steric Properties Molar Refractivity (MR), van der Waals VolumeOptimal size and shape are crucial for fitting into the binding pocket of the target protein (e.g., tubulin). Bulky substituents in certain positions can either enhance or diminish activity depending on the specific interactions.[8]
Electronic Properties Dipole Moment, HOMO/LUMO EnergiesThese descriptors influence the electronic distribution within the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and charge-transfer complexes with the target.[8]
Hydrophobic Properties LogP (Octanol-Water Partition Coefficient)Hydrophobicity plays a critical role in membrane permeability and reaching the target site. A balanced lipophilicity is often required for optimal activity.[8]
Topological Descriptors Wiener Index, Balaban IndexThese descriptors encode information about the connectivity and branching of the molecule, which can indirectly relate to its shape and flexibility.[8]
3D Descriptors Steric and Electrostatic Fields (CoMFA/CoMSIA)Provide a detailed 3D map of the structural requirements for optimal interaction with the biological target, highlighting regions where modifications are likely to improve activity.[9]

For the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide class, CoMFA and CoMSIA studies have revealed that steric and electrostatic fields are particularly important.[9] Favorable steric interactions in specific regions of the molecule, often visualized as green contours in CoMFA maps, suggest that introducing bulkier substituents in those positions could enhance binding affinity. Conversely, unfavorable steric regions (yellow contours) indicate that bulky groups should be avoided. Similarly, electrostatic contour maps highlight areas where positive (blue contours) or negative (red contours) electrostatic potential is favorable for activity, guiding the introduction of electron-donating or electron-withdrawing groups.

Alternative Scaffolds and Comparative QSAR Insights

While the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide scaffold is highly promising, it is essential for drug discovery professionals to consider alternative structures. The following diagram illustrates the relationship between this core and other prominent classes of tubulin inhibitors and sulfonamide-based anticancer agents.

Alternatives cluster_tubulin Tubulin Inhibitors (Colchicine Site) cluster_sulfonamide Sulfonamide-Based Anticancer Agents Target 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides Combretastatins Combretastatins Target->Combretastatins Bioisosteric replacement Chalcones Chalcones Target->Chalcones Shared mechanism Pyrrolidinones Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides Target->Pyrrolidinones Structural analogues Indisulam Indisulam & Analogues Target->Indisulam Shared sulfonamide core Celecoxib_Deriv Celecoxib Derivatives Target->Celecoxib_Deriv Shared sulfonamide core Pyridazinones 4-(6-oxopyridazin-1-yl)benzenesulfonamides Target->Pyridazinones Structural analogues

Caption: Comparative landscape of related compound classes.

QSAR studies on these alternative scaffolds provide valuable comparative insights. For instance, QSAR analyses of combretastatins have consistently highlighted the importance of the trimethoxyphenyl ring for potent tubulin inhibition. The successful application of the phenylimidazolidin-2-one moiety as a bioisostere in the target compounds validates this finding while offering a novel chemical space for exploration.[2] Similarly, QSAR studies on other sulfonamide-based anticancer agents, such as indisulam analogues, have emphasized the role of the sulfonamide group in interacting with key residues in their respective targets.

By comparing the QSAR models of these different classes, researchers can identify common pharmacophoric features and differentiating structural elements, leading to a more profound understanding of the structure-activity landscape and facilitating the design of novel, hybrid molecules with improved therapeutic properties.

Conclusion and Future Directions

The quantitative structure-activity relationship analysis of 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides provides a compelling testament to the power of computational chemistry in modern drug discovery. This class of compounds has demonstrated significant potential as antimitotic agents and carbonic anhydrase inhibitors, with potencies comparable to established drugs like combretastatin A-4.

The successful application of 3D-QSAR methodologies like CoMFA and CoMSIA has provided invaluable insights into the structural requirements for enhanced biological activity. The identification of key steric, electronic, and hydrophobic descriptors, visualized through intuitive contour maps, offers a clear roadmap for the rational design of next-generation analogues.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis and biological evaluation of a more diverse set of derivatives to broaden the applicability domain of the QSAR models.

  • Integration of Pharmacokinetic Properties: Development of QSAR models that not only predict biological activity but also key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to improve the drug-likeness of lead compounds.

  • Application of Machine Learning and Artificial Intelligence: Employing more advanced machine learning algorithms to develop more sophisticated and predictive QSAR models.

  • Experimental Validation: The ultimate validation of any QSAR model lies in the synthesis and experimental testing of newly designed compounds. A continuous feedback loop between computational prediction and experimental validation is crucial for the successful translation of these findings into clinically viable drug candidates.

By embracing a holistic and validated QSAR approach, the scientific community can continue to unlock the full therapeutic potential of the 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide scaffold and contribute to the development of novel and effective treatments for cancer and other diseases.

References

  • Exhaustive CoMFA and CoMSIA analyses around different chemical entities: a ligand-based study exploring the affinity and selectivity profiles of 5-HT1A ligands. RSC Advances. [Link]

  • Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Cancers. [Link]

  • Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. Bioorganic & Medicinal Chemistry. [Link]

  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports. [Link]

  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. ResearchGate. [Link]

  • Validation of QSAR Models. ResearchGate. [Link]

  • Optimization of antiproliferative activity of substituted phenyl 4-(2-oxoimidazolidin-1-yl) benzenesulfonates: QSAR and CoMFA analyses. European Journal of Pharmaceutical Sciences. [Link]

  • QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-Phenyliminomethyl-Benzenesulfonamides as Selective Cyclooxygenase-2 (COX-2) Inhibitors. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry. [Link]

  • QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy. [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. [Link]

  • Novel Cytocidal Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl) Benzenesulfonates and Benzenesulfonamides with Affinity to the Colchicine-Binding Site: Is the Phenyl 2-Imidazolidinone Moiety a New Haptophore for the Design of New Antimitotics?. Scientific Research Publishing. [Link]

  • Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules. [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]

  • Applications of QSAR study in drug design of tubulin binding inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamide salts: novel hydrosoluble prodrugs of antimitotics selectively bioactivated by cytochrome P450 1A1 in breast cancer cells. Université Laval. [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry. [Link]

  • Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. RSC Publishing. [Link]

  • Chemical structure of tubulin inhibitor sulphonamides and summary of their biological activities. ResearchGate. [Link]

  • A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus. Journal of Receptors and Signal Transduction. [Link]

  • Novel Cytocidal Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl) Benzenesulfonates and Benzenesulfonamides with Affinity to the Colchicine-Binding Site: Is the Phenyl 2-Imidazolidinone Moiety a New Haptophore for the Design of New Antimitotics?. Scientific Research Publishing. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Oxoimidazolidin-1-yl)benzoic acid

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, field-tested protocol for the safe disposal of 4-(2-Oxoimidazolidin-1-yl)benzoic acid, moving beyond simple compliance to instill a deep understanding of the principles behind each step.

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. For 4-(2-Oxoimidazolidin-1-yl)benzoic acid (CAS No. 167626-55-3), the available data, including information on structurally similar compounds, indicates the following potential hazards:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[1][2] Direct contact can cause redness, discomfort, and in the case of eye contact, potentially serious damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: The substance is presumed to be harmful if ingested.[2]

While comprehensive toxicological data for this specific molecule may be limited, the precautionary principle dictates that it be treated as a hazardous substance.[6] Therefore, under no circumstances should this chemical be disposed of in standard trash or washed down the drain. [6][7][8][9]

Immediate Safety & Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid for disposal:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.Protects against accidental splashes and airborne dust causing eye irritation.[1][2][10]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and subsequent irritation.[1][2][10]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[2][10]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust particles.[1][2]
Core Disposal Directive: The Professional Standard

The only acceptable disposal method for 4-(2-Oxoimidazolidin-1-yl)benzoic acid is through a licensed and approved hazardous waste disposal service.[1][2] In a laboratory setting, this is managed by your institution's Environmental Health and Safety (EHS) department or equivalent authority.[7][11] The ultimate disposal fate is typically high-temperature incineration at a permitted facility.[6][11]

Operational Protocol for Waste Accumulation and Disposal

This step-by-step protocol ensures compliance and safety from the moment the chemical is designated as waste until its collection.

Step 1: Select a Compatible Waste Container

The integrity of the waste containment is the first line of defense against spills and exposure.

  • Primary Container: The best container is often the original manufacturer's bottle, provided it is in good condition.[7]

  • Alternative Containers: If the original container is unavailable, use a new, clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass).[7][12][13] The container must have a secure, screw-top cap.[13]

  • Condition: Ensure the container is free of external residue.[7]

Step 2: Accurate and Comprehensive Labeling

Proper labeling is critical for safety and regulatory compliance. An improperly labeled container will be rejected by EHS personnel.[7][11]

Your hazardous waste label must include:

  • Full Chemical Name: "4-(2-Oxoimidazolidin-1-yl)benzoic acid" (Avoid abbreviations or formulas).

  • "Hazardous Waste" designation.

  • Hazard Characteristics: Clearly list the known hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Principal Investigator/Lab Information: Your name, lab number, and contact information.

Step 3: Segregated Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[11][13]

  • Location: The SAA must be in the same room where the waste was generated.[13]

  • Segregation: Store the waste container for 4-(2-Oxoimidazolidin-1-yl)benzoic acid away from incompatible materials. Based on its chemical nature (an acid), it should be segregated from:

    • Bases (to prevent neutralization reactions).[1][14]

    • Strong Oxidizing Agents.[1]

    • Cyanides and Sulfides (to prevent the generation of toxic gases).[14]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[7]

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[7][11]

G cluster_0 In-Lab Waste Management Workflow A Step 1: Select Compatible Container B Step 2: Affix Completed Hazardous Waste Label A->B C Step 3: Place in Secondary Containment in SAA B->C D Step 4: Segregate from Incompatible Chemicals (Bases, Oxidizers) C->D E Step 5: Keep Container Securely Closed D->E F Step 6: Request Pickup from EHS/Safety Office E->F

Caption: Workflow for handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid waste.

Step 4: Arrange for Professional Disposal

Once your container is full or you no longer need to add to it, arrange for its collection.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup. This is often done through an online portal.[7]

  • Timeliness: Do not let full containers of waste accumulate in the lab for extended periods.[7][12]

Contingency Planning: Spills and Decontamination

Accidents happen. A clear plan ensures they are managed safely.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, gently sweep up the solid material.[1] Avoid creating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.[9]

    • Place the swept-up material and any contaminated cleaning items (e.g., paper towels) into a new, sealable container.

    • Label the container as hazardous waste, listing all contents (e.g., "4-(2-Oxoimidazolidin-1-yl)benzoic acid with absorbent paper towels").

    • Arrange for pickup via your EHS office.

  • Decontamination:

    • Wipe down the affected surface and any contaminated equipment with soap and water.[1]

    • Dispose of the cleaning materials as hazardous waste.

A Note on Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source.[11][15] Employ practices such as:

  • Ordering only the quantity of chemical needed for your experiments.[16]

  • Maintaining a clear and up-to-date chemical inventory to avoid ordering duplicates.[16]

  • Ensuring experimental designs are optimized to use the minimum amount of material necessary.

By integrating these expert-level disposal protocols and safety principles into your daily laboratory operations, you not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility that is the hallmark of scientific excellence.

G Start Chemical Designated as Waste IsHazardous Is it a Hazardous Chemical (per SDS & Regulations)? Start->IsHazardous IsSewerSafe Is it Permitted for Sewer Disposal by EHS? IsHazardous->IsSewerSafe No HazardousWaste Manage as Hazardous Waste: - Label Container - Store in SAA - Request EHS Pickup IsHazardous->HazardousWaste Yes NonHazardous Dispose in Regular Trash Sewer Dispose Down Sewer IsSewerSafe->NonHazardous No IsSewerSafe->Sewer Yes

Caption: General decision tree for laboratory chemical waste disposal.

References

  • SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid. Fisher Scientific. (Note: A direct deep link was not available, the user should search for the specific SDS on the Fisher Scientific website).

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • 4-(2-oxoimidazolidin-1-yl)benzoic acid | 167626-55-3. ChemicalBook.

  • Safety Data Sheet - 4-(2-Oxopiperidin-1-yl)benzoic acid. CymitQuimica. (Note: The provided search result did not contain a stable URL, but this information is typically found on the supplier's website).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Hazardous Waste and Disposal. American Chemical Society.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Laboratory Chemical Waste Management. CSIR IIP. (Note: A direct URL was not provided in the search results, this is likely an internal institutional document).
  • MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (Note: The specific supplier for this MSDS was not listed, but it provides general disposal guidance).
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • SAFETY DATA SHEET - Benzoic acid. Sigma-Aldrich.

  • Benzoic acid - Safety data sheet. Möller Chemie. (Note: A direct URL was not provided in the search results, but this SDS can be found on the supplier's website).
  • Materials Safety Data Sheet - 4-(1H-imidazol-2-yl)benzoic Acid. KamulinBiotech co.ltd. (Note: This is for a similar compound and provides general handling advice).
  • Safety Data Sheet: benzoic acid. Chemos GmbH & Co.KG. (Note: A direct URL was not provided in the search results, but this SDS can be found on the supplier's website).
  • Safety Data Sheet: Benzoic acid. Carl ROTH. (Note: A direct deep link was not available, the user should search for the specific SDS on the Carl ROTH website).

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid

This guide provides essential safety and handling information for 4-(2-Oxoimidazolidin-1-yl)benzoic acid, designed for researchers, scientists, and professionals in drug development. The following protocols are based on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for 4-(2-Oxoimidazolidin-1-yl)benzoic acid, designed for researchers, scientists, and professionals in drug development. The following protocols are based on established best practices for handling fine organic chemicals where comprehensive toxicological data may not be fully available. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment and Core Principles

The foundational principle of this guide is risk minimization . This is achieved by implementing a multi-layered safety approach encompassing engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize the importance of the laboratory environment:

  • Ventilation: All handling of 4-(2-Oxoimidazolidin-1-yl)benzoic acid powder should be conducted in a well-ventilated area.[3][6] A certified chemical fume hood is strongly recommended to minimize the risk of inhalation.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

  • Hygiene: Always wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE): A Detailed Protocol

The following table summarizes the required PPE for handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid.

Body PartPPE RecommendationRationale
Eyes and Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing or dust generation.[7]Protects against dust particles and potential splashes, which can cause serious eye irritation.[4][6]
Hands Nitrile or neoprene gloves.[7][8]Provides a barrier against skin contact, which can cause irritation.[6] Double-gloving is recommended for extended handling.
Body A fully buttoned laboratory coat.[9]Protects skin and personal clothing from contamination.
Respiratory Required if handling outside of a fume hood or if dust is generated. A NIOSH-approved respirator is necessary.[10]Prevents inhalation of fine particles, which may cause respiratory tract irritation.[11]
Feet Closed-toe shoes.[9]Protects feet from spills.

Operational Plan: Step-by-Step Guide to Handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid

This protocol ensures a systematic and safe approach to handling the compound.

Pre-Handling:

  • Review Safety Information: Read this guide and any available safety information thoroughly.

  • Prepare the Workspace: Ensure the chemical fume hood is operational. Decontaminate the work surface.

  • Assemble Materials: Gather all necessary equipment, including the chemical, spatulas, weighing paper, and waste containers.

  • Don PPE: Put on all required PPE in the correct order as illustrated in the diagram below.

Handling:

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the powder.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Collect the material into a designated waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

Post-Handling:

  • Decontamination: Clean all equipment used.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in the designated hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield (if needed) Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is essential to protect the environment and other personnel.

  • Chemical Waste: Dispose of unused 4-(2-Oxoimidazolidin-1-yl)benzoic acid and any solutions containing it in a designated hazardous waste container.[6] The container must be clearly labeled.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must be placed in the solid hazardous waste container.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can significantly minimize the risks associated with handling 4-(2-Oxoimidazolidin-1-yl)benzoic acid and maintain a safe laboratory environment.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(1H-Imidazol-1-yl)benzoic acid.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: benzoic acid.
  • ChemicalBook. (n.d.). 4-(2-oxoimidazolidin-1-yl)benzoic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • A&K Scientific, Inc. (2013). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Benzoic acid.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • ScienceLab.com. (2005). Material Safety Data Sheet: Benzoic acid MSDS.
  • Mac-Chem Products Inc. (n.d.). Safety Data Sheet.
  • MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • European Commission. (n.d.). Opinion concerning benzoic acid and sodium benzoate.
  • Fisher Scientific. (n.d.). Obsolete Material Safety Data Sheet for Benzoic Acid.
  • CP Lab Safety. (n.d.). 4-(2-Oxoimidazolidin-1-yl)benzoic acid, 97% Purity, C10H10N2O3, 100 mg.
  • PubChem. (n.d.). 4-(2-oxoimidazolidin-1-yl)benzoic acid.

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